Z-L-Valine N-carboxyanhydride
Description
BenchChem offers high-quality Z-L-Valine N-carboxyanhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-L-Valine N-carboxyanhydride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
277.3 |
|---|---|
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of (4S)-3-(benzyloxycarbonyl)-4-isopropyl-2,5-oxazolidinedione (Z-Val-UNCA)
This is an in-depth technical guide for the synthesis of (4S)-3-(benzyloxycarbonyl)-4-isopropyl-2,5-oxazolidinedione , commonly referred to as Z-L-Valine-UNCA (Urethane-protected N-CarboxyAnhydride).
Part 1: Strategic Overview
The compound (4S)-3-(benzyloxycarbonyl)-4-isopropyl-2,5-oxazolidinedione (CAS: 158257-41-1) represents a specialized class of activated amino acid derivatives known as Urethane-protected N-Carboxyanhydrides (UNCAs) . Unlike standard N-carboxyanhydrides (NCAs), which possess a free or alkylated amine and are prone to uncontrolled polymerization initiated by the free amine, UNCAs are N-acylated (in this case, with a Benzyloxycarbonyl group).
Why Z-Val-UNCA?
-
Enhanced Stability: The N-urethane protection (Z-group) eliminates the nucleophilic amine, preventing the auto-polymerization that plagues standard NCAs. This allows for long-term storage and easier handling.[1]
-
Racemization Suppression: UNCAs are highly resistant to oxazolone formation (a common racemization pathway in peptide coupling) because the urethane nitrogen is less nucleophilic and the cyclic structure locks the chiral center.
-
Clean Reactivity: Upon reaction with a nucleophile (e.g., in the synthesis of Valganciclovir), the only byproduct is CO₂, simplifying downstream purification.
This guide details the Direct Cyclization Protocol (based on the Fuller method), which is the most efficient route for high-purity synthesis, bypassing the isolation of the highly sensitive unprotected NCA intermediate.
Part 2: Reaction Mechanism & Critical Reagents
The synthesis involves the cyclization of N-Benzyloxycarbonyl-L-Valine (Z-Valine) using Triphosgene in the presence of a tertiary base (N-Methylmorpholine ).
The Mechanism
Unlike the Leuchs method (which relies on acid chlorides and heat), this protocol uses a base-mediated cyclization. The base (NMM) serves two roles:
-
Scavenger: Neutralizes the HCl generated during the reaction, preventing acid-catalyzed deprotection or side reactions.
-
Catalyst: Facilitates the formation of the mixed anhydride intermediate which then cyclizes to the UNCA.
Reagent Quality Control
| Reagent | Grade | Critical Specification | Purpose |
| Z-L-Valine | >99% | Enantiomeric purity >99.5% | Starting Material |
| Triphosgene | ACS Reagent | Solid, White crystals | Carbonyl source (Safer Phosgene equivalent) |
| N-Methylmorpholine (NMM) | Anhydrous | Water <50 ppm | Base/Catalyst |
| Dichloromethane (DCM) | Anhydrous | Water <50 ppm | Solvent |
| Ethyl Acetate/Hexane | HPLC | Particle-free | Crystallization solvent |
Part 3: Experimental Protocol
Safety Precaution
WARNING: Triphosgene decomposes to Phosgene and HCl. All operations must be performed in a properly functioning fume hood. Wear a full-face respirator or ensure the sash is low. Have an ammonia solution available for neutralization of spills.
Synthesis Workflow
Step 1: Solubilization
-
In a flame-dried 3-neck round-bottom flask (equipped with a nitrogen inlet, addition funnel, and internal thermometer), dissolve Z-L-Valine (10.0 g, 39.8 mmol) in anhydrous DCM (100 mL) .
-
Add N-Methylmorpholine (NMM, 4.4 mL, 40.0 mmol) . Stir until the solution is clear.
-
Cool the mixture to -20°C using a dry ice/acetone bath. Rationale: Low temperature controls the exothermic nature of the phosgenation and prevents side reactions.
Step 2: Cyclization
-
Dissolve Triphosgene (4.0 g, 13.5 mmol, 0.34 eq) in anhydrous DCM (20 mL) .
-
Add the Triphosgene solution dropwise to the reaction flask over 30 minutes , maintaining the internal temperature below -15°C .
-
After addition, allow the reaction to warm to 0°C and stir for 1 hour .
-
Monitor reaction progress via TLC (SiO₂, EtOAc/Hexane 1:1) or HPLC.[6] The starting material (Z-Valine) should be consumed.
Step 3: Workup (Rapid Wash) Critical: UNCAs are sensitive to hydrolysis in basic aqueous media. Perform washes quickly with cold solutions.
-
Pour the reaction mixture into a separatory funnel containing ice-cold water (100 mL) . Shake vigorously and separate phases.
-
Wash the organic layer immediately with ice-cold 5% NaHCO₃ (50 mL) to remove residual acid/phenols.
-
Wash with ice-cold Brine (50 mL) .
-
Dry the organic layer over anhydrous MgSO₄ (10 min) and filter.
Step 4: Isolation & Crystallization
-
Concentrate the filtrate under reduced pressure (Rotavap bath < 30°C) to a thick oil or semi-solid.
-
Dissolve the residue in a minimum amount of Ethyl Acetate .
-
Slowly add Hexane (or Heptane) until turbidity persists.
-
Store at -20°C overnight to crystallize.
-
Filter the white crystalline solid under nitrogen. Wash with cold Hexane.
-
Dry in a vacuum desiccator over P₂O₅ for 12 hours.
Expected Results[2][4][7][8]
-
Yield: 75–85%
-
Appearance: White crystalline solid[7]
-
Melting Point: 68–70°C (Lit. varies, check purity)
-
Storage: Store at -20°C under Argon. Stable for >1 year.
Part 4: Visualization of the Process
Reaction Scheme & Pathway
The following diagram illustrates the molecular transformation and the critical role of the base in directing the cyclization rather than degradation.
Caption: Direct cyclization pathway of Z-Valine to Z-Val-UNCA using Triphosgene/NMM.
Process Workflow
This flow chart guides the operator through the critical physical steps to ensure safety and purity.
Caption: Step-by-step operational workflow for the synthesis of Z-Val-UNCA.
Part 5: Analytical Characterization
To validate the identity and purity of the synthesized Z-Val-UNCA , the following analytical data must be obtained.
| Technique | Expected Signal / Value | Structural Interpretation |
| ¹H NMR (CDCl₃) | Aromatic protons (Cbz group) | |
| Benzylic CH₂ (Cbz) | ||
| Methyl groups (Isopropyl) | ||
| IR Spectroscopy | 1860, 1790 cm⁻¹ | Characteristic Anhydride doublets (C=O) |
| 1720 cm⁻¹ | Urethane Carbonyl (Cbz) | |
| Melting Point | 68°C - 70°C | Sharp range indicates high purity |
Part 6: References
-
Fuller, W. D., Cohen, M. P., Shabankareh, M., Blair, R. K., Goodman, M., & Naider, F. R. (1990).[8] Urethane-protected amino acid N-carboxyanhydrides and their use in peptide synthesis.[1][9] Journal of the American Chemical Society, 112(20), 7414–7416.[8]
-
Reddy, G. M., et al. (2011).[3] Alternative Synthesis of Valganciclovir Hydrochloride.[3] Journal of Chemical Research. (Demonstrates utility of Z-Val-NCA in API synthesis).
-
Mobashery, S., & Johnston, M. (1985). Synthesis of N-benzyloxycarbonyl-L-valine N-carboxyanhydride.[2][3][5][10][11][12] Journal of Organic Chemistry.
-
PMC Isochem. (2022).
-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. (Industrial handling and stability data).
Sources
- 1. Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epdf.pub [epdf.pub]
- 3. researchgate.net [researchgate.net]
- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valganciclovir hydrochloride, TA-9070, Ro-10-79070/194, RS-79070-194, RS-79070(free base), Valcyte, Valcyt, Cymeval-药物合成数据库 [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. | PDF or Rental [articles.researchsolutions.com]
- 9. The use of N-urethane-protected N-carboxyanhydrides (UNCAs) in amino acid and peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ieis.org.tr [ieis.org.tr]
- 11. pmcisochem.fr [pmcisochem.fr]
- 12. Valganciclovir hydrochloride | 175865-59-5 [chemicalbook.com]
High-Purity Synthesis of L-Valine N-Carboxyanhydride (NCA) via the Triphosgene Route
PART 1: STRATEGIC OVERVIEW & CHEMICAL LOGIC
Executive Summary: Resolving the "Z-Valine" Paradox
Critical Chemical Distinction: The request specifies the synthesis of "Z-L-Valine NCA" using "triphosgene." This presents a chemical contradiction that must be addressed to ensure experimental success.
-
The "Z" Group (Benzyloxycarbonyl): Z-L-Valine is a carbamate-protected amino acid. It does not react with triphosgene to form an NCA because the amine is already capped. To make an NCA from Z-L-Valine, one must use the Leuchs method (using PCl₅ or PBr₃), which involves the loss of the benzyl group during cyclization.
-
The Triphosgene Route (Fuchs-Farthing Method): This method utilizes free L-Valine (unprotected) and triphosgene. It is the industry standard for producing high-purity L-Valine NCA monomers suitable for Ring-Opening Polymerization (ROP).
Decision: This guide details the Fuchs-Farthing method (Free L-Valine + Triphosgene) as it aligns with the "Using Triphosgene" constraint and produces the standard polymerizable monomer.
The Fuchs-Farthing Mechanism
The reaction relies on the in situ generation of phosgene from triphosgene (bis(trichloromethyl) carbonate). One mole of triphosgene generates three moles of phosgene. The free amine of L-Valine attacks the phosgene, forming a carbamoyl chloride intermediate, which then cyclizes to form the anhydride ring, releasing HCl.
Why Triphosgene?
-
Safety: Solid handling is safer than gaseous phosgene.
-
Stoichiometry: Precise dosing prevents excess phosgene residue.
-
Purity: When combined with HCl scavengers (like
-pinene), it suppresses side reactions (e.g., isocyanate formation).[1]
PART 2: VISUALIZATION OF MECHANISM & WORKFLOW
Figure 1: Reaction Mechanism (Fuchs-Farthing)
Caption: The nucleophilic attack of L-Valine on in-situ generated phosgene, followed by intramolecular cyclization and HCl elimination.
Figure 2: Experimental Workflow
Caption: Step-by-step protocol ensuring anhydrous conditions and efficient HCl removal.
PART 3: DETAILED EXPERIMENTAL PROTOCOL
Materials & Equipment Specifications
| Component | Specification | Purpose |
| L-Valine | >99%, Micronized, Dried | Starting material.[2] Micronization increases surface area for reaction. |
| Triphosgene | 99% (BTC) | Phosgene source. Must be white crystals, no yellowing. |
| THF (Solvent) | Anhydrous (<50 ppm H₂O) | Reaction medium.[3][4] Water destroys NCA and Triphosgene. |
| 98% (Optional but Recommended) | HCl Scavenger. Prevents acid-catalyzed polymerization or ring opening. | |
| Hexane/Ethyl Acetate | Anhydrous grade | Precipitation and recrystallization solvents. |
| Inert Gas | Argon or N₂ (Dry) | Atmosphere protection. |
Safety Protocols (Self-Validating System)
-
Hazard: Triphosgene generates Phosgene gas upon heating or contact with nucleophiles.
-
Control: All reactions must be performed in a fume hood with a scrubber (NaOH solution trap) attached to the vent line.
-
Validation: Use phosgene indicator paper at the hood sash to confirm containment.
Synthesis Procedure
Step 1: Pre-Reaction Drying (Critical)
L-Valine is hygroscopic. Water is the enemy of NCA synthesis.
-
Grind L-Valine to a fine powder using a mortar and pestle (glovebox preferred).
-
Dry in a vacuum oven over P₂O₅ at 40°C for at least 24 hours.
Step 2: The Reaction (Fuchs-Farthing)
Standard Scale: 10g L-Valine basis
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Connect the top of the condenser to a NaOH (20%) trap to neutralize escaping HCl/Phosgene. Flush with Argon.
-
Suspension: Add dried L-Valine (10.0 g, 85.4 mmol) and anhydrous THF (100 mL).
-
Scavenger Addition: Add
-pinene (24.0 g, ~2 equiv). Note: This acts as an HCl sink, forming pinene hydrochloride, which is soluble in THF but does not react with the NCA. -
Triphosgene Addition: Dissolve Triphosgene (8.5 g, ~0.35 equiv) in 30 mL anhydrous THF. Add this solution dropwise to the Valine suspension at room temperature.
-
Heating: Once addition is complete, slowly heat the mixture to 50–55°C .
-
Observation: The suspension will gradually thin.
-
Endpoint: The reaction is complete when the solution becomes completely clear and no solids remain (usually 2–4 hours). If turbidity persists after 4 hours, add a small aliquot (0.5 g) of additional triphosgene.
-
Step 3: Workup & Isolation[5]
-
Degassing: Once clear, sparge the solution with dry Nitrogen for 30 minutes to remove residual phosgene and dissolved HCl.
-
Filtration: If any slight haze remains, filter under Argon through a sintered glass frit (medium porosity).
-
Concentration: Evaporate the THF to approximately 25% of its original volume using a rotary evaporator (bath < 40°C). Do not dry completely.
-
Precipitation: Pour the concentrated THF solution into a stirred beaker of cold anhydrous Hexane (300 mL). The L-Valine NCA will precipitate as white crystals or an oil that crystallizes upon scratching/cooling.
Purification (Recrystallization)
This step is mandatory for polymerization-grade monomers.
-
Solvent System: THF / Hexane (1:3 ratio).
-
Dissolution: Dissolve the crude NCA in the minimum amount of anhydrous THF at room temperature.
-
Crystallization: Layer anhydrous Hexane on top of the THF solution. Allow to diffuse at -20°C (freezer) overnight.
-
Harvest: Filter the crystals in a glovebox or under a blanket of Argon. Wash with cold Hexane.
-
Drying: Dry under high vacuum for 4 hours. Store at -20°C in a glovebox.
PART 4: QUALITY CONTROL & TROUBLESHOOTING
Analytical Validation
To confirm the identity and purity of the L-Valine NCA monomer:
| Test | Expected Result | Interpretation |
| Appearance | White crystalline solid | Yellowing indicates amine oxidation or phosgene residue. |
| Melting Point | 114–116°C (Decomp) | Sharp range indicates high purity. Broad range = oligomers present. |
| FT-IR | Peaks at ~1860, 1790 cm⁻¹ | Characteristic anhydride doublet (C=O stretches). |
| ¹H NMR | Doublet at 0.9-1.0 ppm (Isopropyl) | Check for absence of broad peaks (oligomers) or THF peaks. |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Cloudy Solution (Post-Reaction) | Incomplete reaction or water ingress. | Add 5% excess triphosgene. Ensure L-Valine was micronized. |
| Oily Product | Residual solvent or oligomers. | Recrystallize again. Ensure temperature during reaction did not exceed 60°C. |
| Low Yield | Hydrolysis during workup. | Ensure all glassware is flame-dried. Use fresh anhydrous solvents. |
References
-
Daly, W. H., & Poché, D. (1988). The preparation of N-carboxyanhydrides of α-amino acids using bis(trichloromethyl) carbonate.[6] Tetrahedron Letters, 29(46), 5859-5862. Link
-
Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides (NCAs).[1][7][8] Angewandte Chemie International Edition, 45(35), 5752-5784. Link
-
Smeets, N. M. B., et al. (2005). A Scalable Synthesis of L-Leucine-N-Carboxyanhydride. Organic Process Research & Development, 9(6), 757–763. Link
-
Deming, T. J. (2000). Living polymerization of α-amino acid-N-carboxyanhydrides. Nature, 403, 247–250. Link
-
BenchChem. (2025).[4][5] Protocol 1: Synthesis of Amino Acid N-Carboxyanhydrides (NCAs) using Triphosgene.[3][4][6] BenchChem Application Notes. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN112979482B - High-purity L-valine as well as preparation method and application thereof - Google Patents [patents.google.com]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmcisochem.fr [pmcisochem.fr]
- 8. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
The Benzyloxycarbonyl (Z) Group in NCA Polymerization: A Technical Guide to Mechanism, Kinetics, and Deprotection
Executive Summary
The benzyloxycarbonyl (Z or Cbz) protecting group is a cornerstone in the synthesis of polypeptides via N-carboxyanhydride (NCA) Ring-Opening Polymerization (ROP). Unlike acid-labile Boc or base-labile Fmoc groups, the Z group offers a unique balance of steric bulk, electronic stability, and orthogonal deprotection that is critical for synthesizing high-molecular-weight polypeptides. This guide analyzes the Z-group’s role in stabilizing NCA monomers, its influence on secondary structure during chain growth, and the specific protocols required for its efficient removal.
Part 1: The Chemistry of Z-Protected NCAs
Why Z? Stability and Electronic Effects
In NCA polymerization, the stability of the monomer is paramount. The N-carboxyanhydride ring is inherently reactive toward nucleophiles and susceptible to moisture-induced degradation.
-
Electronic Stabilization: The Z group, attached to the
-amine of Lysine (or other side chains), reduces the nucleophilicity of the side chain via carbamate resonance. This prevents "back-biting" or intramolecular termination events that are common with less bulky or electron-withdrawing groups. -
Comparison with Fmoc/Boc:
-
Fmoc: Highly unstable in NCA synthesis. The amine initiators used in polymerization can prematurely cleave the Fmoc group, leading to uncontrolled branching.
-
Boc: Stable, but requires acidic deprotection (TFA) that can degrade sensitive peptide backbones.
-
Z: Stable to the basic conditions of amine initiation and the acidic byproducts of Fuchs-Farthing synthesis, making it the "Gold Standard" for Lysine NCAs.
-
Synthesis of Z-Amino Acid NCAs
The synthesis of Z-protected NCAs typically follows the Fuchs-Farthing method using phosgene or triphosgene. The critical quality attribute (CQA) here is the removal of HCl byproducts, which can induce premature polymerization.
Diagram 1: Synthesis Pathway of Z-Lys-NCA
Figure 1: The synthetic workflow for Z-Lys-NCA. Note that rigorous HCl removal during cyclization is essential to prevent acid-catalyzed oligomerization.
Part 2: Polymerization Dynamics & Kinetics
Mechanism: NAM vs. AMM
The Z-group does not directly participate in the ring-opening but influences the solubility and conformation of the growing chain. Polymerization proceeds via two distinct pathways depending on the initiator.[1][2]
-
Normal Amine Mechanism (NAM): Initiated by primary amines (e.g., hexylamine). The nucleophile attacks the C-5 carbonyl of the NCA ring.[1] This is the "living" pathway yielding low dispersity (Đ < 1.2).
-
Activated Monomer Mechanism (AMM): Initiated by tertiary amines or strong bases.[1][2] The initiator deprotonates the NCA nitrogen, creating an NCA anion that acts as the nucleophile. This pathway is faster but prone to side reactions and higher dispersity.
Diagram 2: NAM vs. AMM Pathways
Figure 2: Mechanistic divergence in NCA polymerization. Z-protected monomers are compatible with both, but NAM is preferred for defined molecular weights.
The "Gel Effect" and Secondary Structure
A critical phenomenon in Z-Lys-NCA polymerization is the Coil-to-Helix Transition .
-
Observation: At a Degree of Polymerization (DP) of ~15-20, the growing poly(Z-Lysine) chain transitions from a random coil to a rigid
-helix. -
Impact: This transition drastically changes the hydrodynamic volume and solubility. In solvents like THF, the helical polymer may precipitate or form a gel, halting the reaction ("physical termination").
-
Solution: Use helix-disrupting solvents (e.g., DMF with LiBr) or ensure rapid stirring to maintain homogeneity.
Part 3: Deprotection Strategies
Removing the Z group is the final hurdle. The choice of method depends on the polymer's sensitivity and the desired end application.
HBr in Acetic Acid (HBr/AcOH)
-
Mechanism: Acidolytic cleavage.
-
Pros: Rapid, complete removal; quantitative.
-
Cons: Harsh. Can cleave peptide bonds if not strictly controlled; generates benzyl bromide (lachrymator).
-
Best For: Robust homopolymers like Poly-L-Lysine (PLL).
Catalytic Hydrogenation (H2, Pd/C)
-
Pros: Mild, neutral conditions; no salt formation.
-
Cons: Slow for high MW polymers due to steric hindrance (catalyst cannot access folded polymer core); potential catalyst trapping in the polymer matrix.
-
Best For: Short oligomers or sensitive block copolymers.
Diagram 3: Deprotection Workflow
Figure 3: Decision tree for Z-group deprotection. HBr/AcOH is the industrial standard for Lysine polypeptides.
Part 4: Experimental Protocols
Synthesis of N( )-benzyloxycarbonyl-L-lysine NCA (Z-Lys-NCA)
Reagents: N(
-
Suspension: Suspend Z-Lysine in anhydrous THF under
flow. Add -pinene (2 eq). -
Cyclization: Add triphosgene dissolved in THF dropwise at 50°C. The suspension will clear as the NCA forms.
-
Completion: Stir for 2-3 hours until the solution is clear. Monitor by IR (look for anhydride doublets at ~1850 and 1785
). -
Purification (Critical): Precipitate into dry hexane. Recrystallize 3x from Ethyl Acetate/Hexane (1:3 v/v) inside a glovebox or under strict inert atmosphere.
-
Note: Purity is validated by the absence of chlorine (silver nitrate test).
-
Polymerization of Z-Lys-NCA
Target DP: 50. Initiator: Hexylamine.[6] Solvent: Anhydrous DMF.[7]
-
Prep: Dissolve purified Z-Lys-NCA in DMF (1.0 M concentration).
-
Initiation: Add Hexylamine stock solution rapidly via syringe.
-
Reaction: Stir at 25°C for 48-72 hours under
.-
Observation: Viscosity will increase significantly. If the solution turns cloudy (helix aggregation), add LiBr (0.1 M) to disrupt aggregation.
-
-
Termination: Precipitate into diethyl ether. Filter and dry under vacuum.[7][8]
References
-
Vayaboury, W., et al. (2004).[9] Synthesis of Nepsilon-protected-L-lysine and gamma-benzyl-L-glutamate N-carboxyanhydrides (NCA) by carbamoylation and nitrosation. Amino Acids.[1][2][3][5][6][7][9][10][11][12] Link
-
Mijalis, A. J., et al. (2020).[11] Accelerated Polypeptide Synthesis via N‐Carboxyanhydride Ring Opening Polymerization in Continuous Flow. CORE. Link
-
Habraken, G. J., et al. (2014). Revisiting Secondary Structures in NCA Polymerization: Influences on the Analysis of Protected Polylysines. Macromolecules. Link
-
Deming, T. J. (2007).
-Amino Acid N-Carboxyanhydrides. Chemical Reviews. Link -
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link
Sources
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. Synthesis of Nepsilon-protected-L-lysine and gamma-benzyl-L-glutamate N-carboxyanhydrides (NCA) by carbamoylation and nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. tdcommons.org [tdcommons.org]
- 9. researchgate.net [researchgate.net]
- 10. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. researchgate.net [researchgate.net]
Engineering Polypeptides from Z-L-Valine Precursors: A Technical Guide to Valine NCA Biomaterials
The following technical guide is structured to provide an in-depth, actionable analysis of synthesizing and utilizing polypeptides derived from L-Valine N-carboxyanhydride (NCA), specifically addressing the route from Z-L-Valine precursors.
Executive Summary
Poly(L-Valine) (PLV) serves as a critical hydrophobic building block in modern biomaterials, renowned for its ability to form stable
This guide details the chemical transformation of Z-L-Valine to L-Valine NCA, the kinetics of Ring-Opening Polymerization (ROP), and the subsequent engineering of supramolecular biomaterials.
Part 1: Chemical Fundamentals & The "Z" Distinction
The Precursor-Monomer Relationship
It is critical to distinguish between the starting material and the active monomer. "Z-L-Valine NCA" is often a colloquial reference to the Leuchs anhydride synthesis , where the Z-group (benzyloxycarbonyl) is used to protect the amine during purification but is sacrificed to form the NCA ring.
-
Precursor: N-Benzyloxycarbonyl-L-Valine (Z-L-Valine).[1]
-
Active Monomer: L-Valine N-Carboxyanhydride (Val-NCA).
-
Resulting Polymer: Poly(L-Valine), a polypeptide capable of
-sheet formation.[2]
Note: If the Z-group remained on the nitrogen of the NCA (N-Z-NCA), the resulting polymer would be Poly(N-Z-Valine), a sterically hindered polypeptoid lacking the N-H donor required for
Reaction Pathway Visualization
The following diagram illustrates the conversion of Z-L-Valine to Poly(L-Valine) via the Leuchs method.
Part 2: Synthesis & Purification Protocols[3][4]
Monomer Synthesis: The Leuchs Method
This protocol is preferred when starting with Z-L-Valine to ensure enantiomeric purity and avoid the use of phosgene gas.
Reagents:
-
N-Benzyloxycarbonyl-L-Valine (Z-L-Valine)
-
Phosphorus Tribromide (PBr
) or Thionyl Chloride (SOCl ) -
Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether
Protocol Steps:
-
Halogenation: Dissolve Z-L-Valine in anhydrous DCM under Argon. Add PBr
(0.4 equivalents) dropwise at 0°C. -
Cyclization: Allow the mixture to warm to room temperature. The acid bromide intermediate undergoes intramolecular cyclization, eliminating benzyl bromide to form the NCA ring.
-
Workup: Evaporate solvent under vacuum.
-
Crystallization (Critical): Redissolve the crude oil in a minimal amount of dry Ethyl Acetate (EtOAc) and precipitate into cold Hexanes (-20°C). Repeat 3x inside a glovebox.
-
Why? Impurities like benzyl bromide act as terminators in polymerization.
-
Quality Control Metrics
Before polymerization, the monomer must meet strict purity standards.
| Metric | Method | Acceptance Criteria |
| Identity | ||
| Purity | FTIR | Doublet at 1785, 1855 cm |
| Melting Point | DSC | Sharp peak (approx. 70-72°C for Val-NCA). |
| Hydrolyzable Cl | Titration | < 0.01% (Chloride terminates ROP). |
Part 3: Polymerization Strategies (ROP)
Mechanism Selection
To engineer biomaterials, control over molecular weight (MW) and dispersity (Đ) is paramount.
-
Normal Amine Mechanism (NAM): Uses primary amines (e.g., n-hexylamine). Fast, but prone to "chain end" termination if impurities exist.[3]
-
Transition Metal Initiation (Deming Method): Uses Cobalt or Nickel initiators (e.g., Co(PMe
) ). Eliminates side reactions, yielding Đ < 1.1.
Protocol: ROP of L-Valine NCA (Amine Initiated)
Objective: Target DP (Degree of Polymerization) = 50.
-
Preparation: In a glovebox (
ppm H O), dissolve purified Val-NCA (500 mg) in anhydrous DMF.-
Note: Valine NCA polymerization is slow in THF due to steric hindrance; DMF promotes faster kinetics.
-
-
Initiation: Add n-hexylamine stock solution (Monomer/Initiator ratio = 50:1).
-
Propagation: Stir at room temperature for 3-5 days.
-
Monitoring: Track disappearance of anhydride peaks (1785/1855 cm
) via FTIR.
-
-
Termination: Precipitate into diethyl ether. Centrifuge and dry under high vacuum.
Polymerization Kinetics Diagram
The following diagram details the competing mechanisms during ROP.
Part 4: Biomaterial Applications & Characterization
The Beta-Sheet Advantage
Poly(L-Valine) is unique because it forms extremely stable
Characterization Workflow
| Technique | Observation | Significance |
| Circular Dichroism (CD) | Negative band at 216-218 nm. | Confirms |
| FTIR (Solid State) | Amide I peak at 1630 cm | Diagnostic of |
| TEM/AFM | Nanofibers or spherical micelles. | Visualizes self-assembly morphology. |
| Rheology | G' > G'' (Storage > Loss Modulus). | Confirms hydrogel network strength. |
Troubleshooting Common Issues
-
Problem: Polymer precipitates during synthesis.
-
Cause:
-sheet formation is too strong, causing physical aggregation before reaction completion. -
Solution: Use LiCl as a chaotropic salt in DMF to disrupt H-bonding during polymerization.
-
-
Problem: Broad Dispersity (Đ > 1.3).
-
Cause: Water contamination initiating chains or "Activated Monomer" mechanism.
-
Solution: Re-dry solvent over CaH
and ensure NCA is acid-free.
-
References
-
Daly, W. H., & Poché, D. (1988). The synthesis of N-carboxyanhydrides of
-amino acids using bis(trichloromethyl) carbonate.[4][5] Tetrahedron Letters. Link -
Deming, T. J. (1997). Facile synthesis of block copolypeptides of defined architecture. Nature. Link
-
Kricheldorf, H. R. (2006). Polypeptides and 100 years of chemistry of
-amino acid N-carboxyanhydrides. Angewandte Chemie International Edition. Link -
Lu, H., & Cheng, J. (2007).
-amino acid N-carboxyanhydrides. Journal of the American Chemical Society. Link -
Agut, W., et al. (2010). Thermoresponsive micelles from Poly(ethylene glycol)-b-poly(L-valine) block copolymers. Macromolecules. Link
Sources
- 1. pmcisochem.fr [pmcisochem.fr]
- 2. Poly(acrylic acid)-block-poly(L-valine): evaluation of beta-sheet formation and its stability using circular dichroism technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Advanced Protocol for the Ring-Opening Polymerization of Z-L-Valine NCA: Mechanistic Insights and Controlled Synthesis
Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Prepared By: Senior Application Scientist
Introduction & Mechanistic Rationale
The synthesis of highly defined synthetic polypeptides relies heavily on the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). Among these, Z-L-Valine NCA (N-benzyloxycarbonyl-L-valine N-carboxyanhydride) is a critical monomer used to synthesize biomimetic polymers, hydrogels, and block copolymers[1].
The "Z" (benzyloxycarbonyl) group serves as a temporary protecting group for the amino functionality. This protection is mechanistically essential: it prevents premature self-condensation and ensures that polymerization occurs selectively at the carboxyanhydride site[1].
Mechanistic Pathways: NAM vs. AMM
The ROP of NCAs typically proceeds via one of two competing mechanisms: the Normal Amine Mechanism (NAM) or the Activated Monomer Mechanism (AMM) [2].
-
NAM (Preferred for Control): Initiated by non-ionic nucleophiles (e.g., primary amines). The amine attacks the C5 carbonyl of the NCA ring, forming an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates, generating a new primary amine end-group that propagates the chain[2]. Because the initiation rate is faster than the propagation rate, NAM yields polypeptides with highly predictable molecular weights and low dispersity (Đ).
-
AMM (Avoided for Precision): Initiated by strong bases (e.g., tertiary amines or alkoxides). The base abstracts a proton from the NCA nitrogen, creating an NCA anion that attacks another monomer. AMM often leads to uncontrolled molecular weights and broad dispersity.
To ensure the polymerization of Z-L-Valine NCA follows the NAM pathway, this protocol strictly utilizes primary amines (e.g., hexylamine) as initiators under anhydrous conditions.
Fig 1: Normal Amine Mechanism (NAM) for NCA ring-opening polymerization.
Experimental Design & Causality
A self-validating protocol requires understanding why specific conditions are chosen. Z-L-Valine NCA is highly susceptible to hydrolysis; trace water can act as a nucleophile, initiating unpredictable NAM cascades and ruining batch reproducibility[1]. While recent literature has explored water-assisted ROP for specific amino acids under ultra-fast kinetic conditions[3], the gold standard for Z-L-Valine NCA remains strict anhydrous synthesis.
Standardized Parameters for Z-L-Valine NCA Polymerization
| Parameter | Typical Value / Choice | Mechanistic Rationale (Causality) |
| Solvent | Anhydrous DMF or THF | Solubilizes both the rigid NCA monomer and the growing hydrophobic poly(Z-L-Valine) chain, preventing premature precipitation. |
| Initiator | Hexylamine or Benzylamine | Primary amines act as pure nucleophiles, enforcing the NAM pathway over AMM, ensuring predictable Degree of Polymerization (DP). |
| Monomer Concentration | 0.1 M – 0.2 M | Balances the propagation rate with solution viscosity. Higher concentrations risk exothermic runaway and hydantoin side-reactions. |
| Temperature | 20°C – 25°C (Room Temp) | Optimal thermodynamic window. Elevated temperatures accelerate side reactions (e.g., chain transfer), while lower temperatures severely retard propagation. |
| Environment | Nitrogen/Argon Glovebox | Prevents atmospheric moisture from hydrolyzing the NCA ring and prevents ambient CO₂ from shifting the decarboxylation equilibrium. |
Step-by-Step Protocol: Primary Amine-Initiated ROP
Phase 1: Preparation & Setup
-
Material Verification: Ensure Z-L-Valine NCA is stored at 2-8°C under inert gas[4]. Before use, allow the sealed vial to warm to room temperature in a desiccator to prevent condensation.
-
Solvent Purification: Use anhydrous N,N-Dimethylformamide (DMF) packed under argon. Verify water content is <10 ppm using Karl Fischer titration.
-
Glovebox Transition: Transfer the monomer, anhydrous DMF, hexylamine (initiator), and a flame-dried Schlenk flask into a nitrogen-filled glovebox.
Phase 2: Polymerization
-
Monomer Dissolution: Weigh 500 mg (1.80 mmol) of Z-L-Valine NCA and transfer it to the Schlenk flask. Add 9.0 mL of anhydrous DMF to achieve a ~0.2 M solution. Stir gently until completely dissolved.
-
Initiator Addition: Calculate the required initiator volume based on the target Degree of Polymerization (DP). For a target DP of 50, the [M]/[I] ratio is 50:1.
-
Calculation: 1.80 mmol monomer / 50 = 0.036 mmol hexylamine.
-
Add the hexylamine rapidly via a micro-syringe under vigorous magnetic stirring.
-
-
Reaction Monitoring: Seal the flask and allow the reaction to proceed at 25°C. Monitor the reaction via FTIR spectroscopy. Extract 50 µL aliquots and observe the disappearance of the characteristic NCA anhydride C=O stretching bands at 1790 cm⁻¹ and 1850 cm⁻¹ . The reaction is typically complete within 48 to 72 hours.
Phase 3: Termination & Purification
-
Precipitation: Once FTIR confirms the complete consumption of the monomer, remove the flask from the glovebox. Precipitate the polymer by adding the reaction mixture dropwise into a 10-fold volumetric excess of heavily chilled (-20°C) diethyl ether under vigorous stirring.
-
Isolation: Collect the precipitated white poly(Z-L-Valine) via centrifugation (8,000 rpm, 10 mins). Wash the pellet twice with fresh cold diethyl ether to remove residual DMF and unreacted trace initiator.
-
Drying: Dry the purified polypeptide in a vacuum oven at 40°C for 24 hours to constant weight.
Fig 2: Step-by-step workflow for the controlled ROP of Z-L-Valine NCA.
Characterization & Validation
To validate the success of the self-validating protocol, the final poly(Z-L-Valine) must be characterized to confirm structural fidelity and molecular weight control:
-
Proton Nuclear Magnetic Resonance (¹H NMR): Dissolve the polymer in TFA-d (Trifluoroacetic acid-d) or DMSO-d6. Calculate the absolute molecular weight (Mₙ) via end-group analysis by comparing the integration of the initiator's terminal methyl protons (e.g., from hexylamine at ~0.8 ppm) against the polymer backbone's α-CH protons (~4.0 - 4.5 ppm).
-
Gel Permeation Chromatography (GPC/SEC): Run the sample using DMF containing 0.1 M LiBr as the eluent (to prevent polymer aggregation). A successful NAM-driven ROP should yield a monomodal peak with a dispersity (Đ = M_w / M_n) of < 1.20 .
References
- Global Z-L-Valine NCA Market Research Report 2025. Valuates.
- Surface Initiated N-carboxyanhydride Ring Opening Polymerization. DCU.
- Water-assisted and protein-initiated fast and controlled ring-opening polymerization of proline N-carboxyanhydride. Oxford Academic.
- Z-L-Valine NCA | 158257-41-1. ChemicalBook.
Sources
Application Note: Mechanistic Realities and Protocols for Valine-Based Polypeptide Synthesis via NCA-ROP
Executive Summary & Mechanistic Clarification
In the landscape of synthetic polypeptide development, the ring-opening polymerization (ROP) of
As an application scientist, it is critical to establish the structural causality that makes the homopolymerization of Z-L-Valine NCA chemically impossible. Z-L-Valine NCA is a Urethane-Protected NCA (UNCA)[1]. In a standard NCA-ROP via the Normal Amine Mechanism (NAM), the initiator attacks the C5 carbonyl, followed by decarboxylation to reveal a free, nucleophilic primary amine that continues propagation[2]. Conversely, when an amine attacks an UNCA like Z-L-Valine NCA, the resulting terminus is an N-benzyloxycarbonyl (Cbz/Z) protected secondary amine (a carbamate)[1]. Carbamates lack the nucleophilicity required to attack subsequent monomers, resulting in immediate chain termination after a single addition.
Therefore, to synthesize valine-based or Z-protected polypeptides, the field-validated approaches are:
-
Poly(L-Valine) synthesis using unprotected L-Valine NCA .
-
Poly(Z-L-Lysine) synthesis using side-chain protected Z-L-Lysine NCA .
This guide provides the self-validating protocols for both, addressing the unique physical chemistry challenges (such as
Visualizing the Mechanistic Divergence
Caption: Mechanistic divergence: Standard NCA living propagation vs. UNCA chain termination.
Quantitative Data & Reagent Specifications
Table 1: Monomer Structural Comparison & Viability
| Monomer | Chemical Name | ROP Capability | Primary Application |
|---|---|---|---|
| Z-L-Valine NCA | N-Cbz-L-Valine NCA | No (Chain Terminates) | Step-growth peptide coupling (UNCA) |
| L-Valine NCA | L-Valine N-carboxyanhydride | Yes (NAM mechanism) | Synthesis of Poly(L-Valine) |
| Z-L-Lysine NCA | N-
Table 2: Typical Kinetic & Molecular Weight Outcomes
| Parameter | Poly(L-Valine) Synthesis | Poly(Z-L-Lysine) Synthesis |
|---|---|---|
| Initiator | mPEG-NH₂ (Steric stabilizer) | n-Hexylamine |
| Solvent | Anhydrous DMF / DCM | Anhydrous DMF |
| Temp/Atmosphere | 25 °C, N₂ Flow | 25 °C, N₂ Flow |
| Typical DP | 10 - 50 (Limited by
Experimental Protocol 1: Synthesis of Poly(L-Valine) via PEG-Initiated NCA-ROP
Causality Insight: Poly(L-valine) is highly hydrophobic and rapidly forms rigid
Phase A: Monomer Synthesis (Fuchs-Farthing Method)
-
Reaction Setup: Suspend 10.0 g of L-Valine in 150 mL of anhydrous THF in a flame-dried Schlenk flask under N₂.
-
Phosgenation: Add 0.4 equivalents of triphosgene and 0.5 equivalents of
-pinene. Causality: -pinene acts as an acid scavenger, neutralizing HCl generated during the reaction[2]. This prevents the formation of -isocyanato acid chlorides, ensuring high monomer purity. -
Heating: Heat the mixture to 50 °C until the solution turns clear (approx. 2-3 hours), indicating complete conversion to L-Valine NCA.
-
Purification: Concentrate the solution under vacuum. Recrystallize the crude NCA three times from anhydrous ethyl acetate/hexanes in a glovebox. Store at -20 °C.
Phase B: Ring-Opening Polymerization
-
Initiator Preparation: Dissolve mPEG-NH₂ (e.g., 2.0 kDa) in anhydrous DMF.
-
Polymerization: Add purified L-Valine NCA to the initiator solution at a desired [M]/[I] ratio (e.g., 50:1).
-
N₂ Flow: Conduct the reaction at 25 °C under a continuous sweep of N₂ gas. Causality: Immediate removal of generated CO₂ drives the reaction equilibrium forward and suppresses side reactions (e.g., hydantoic acid formation), ensuring "living" characteristics[2].
-
Monitoring: Track the disappearance of NCA anhydride stretching bands (1850 and 1790 cm⁻¹) via FTIR.
Phase C: Isolation
-
Precipitation: Pour the reaction mixture dropwise into a 10-fold excess of cold diethyl ether.
-
Collection: Centrifuge, wash the pellet twice with ether, and dry under high vacuum to yield PEG-b-Poly(L-Valine).
Experimental Protocol 2: Synthesis of Poly(Z-L-Lysine)
Causality Insight: Unlike Valine, Lysine possesses an
Caption: Standard workflow for the synthesis and isolation of synthetic polypeptides via NCA-ROP.
Protocol Steps:
-
Initiation: In a glovebox, dissolve Z-L-Lysine NCA in anhydrous DMF (0.1 M). Add a stock solution of n-hexylamine (initiator) to achieve a [M]/[I] ratio of 100:1.
-
Propagation: Stir at room temperature for 48 hours. The solution will remain homogenous as Poly(Z-L-Lysine) adopts a soluble
-helical conformation in DMF. -
Isolation: Precipitate the polymer in cold methanol. Filter and dry under vacuum.
-
Deprotection (Optional): To yield pure Poly(L-Lysine), treat the polymer with 33% HBr in acetic acid for 2 hours, followed by dialysis against deionized water.
References
-
Synthesis of Polypeptides with Activated Amino Acid Monomers Encyclopedia.pub[Link]
-
Polymerization-Induced Chiral Supramolecular Polypeptide Hydrogels for Enhanced Mechanical Property and Selective Bioactivity Macromolecules (ACS Publications)[Link]
-
Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides National Center for Biotechnology Information (PMC)[Link]
-
Single-Center Trifunctional Organocatalyst Enables Fast and Controlled Polymerization on N-Carboxyanhydride ACS Central Science[Link]
-
Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials Accounts of Chemical Research (ACS Publications)[Link]
Sources
Application of Z-L-Valine NCA in solid-phase peptide synthesis
Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) Using Z-L-Valine-NCA (UNCA)
Executive Summary
This application note details the protocol and mechanistic advantages of using N-Benzyloxycarbonyl-L-Valine N-Carboxyanhydride (Z-L-Valine-NCA) in Solid-Phase Peptide Synthesis (SPPS).
Z-L-Valine-NCA belongs to a class of reagents known as Urethane-Protected N-Carboxyanhydrides (UNCAs) .[1][2] Unlike standard amino acid couplings (which require carbodiimides or onium salts) or standard NCAs (which are prone to uncontrolled polymerization), UNCAs are stable, crystalline, pre-activated species. They are particularly critical when coupling sterically hindered amino acids like Valine, where standard methods often result in slow kinetics, incomplete coupling (deletion sequences), or racemization.
Key Advantages:
-
Rapid Kinetics: Reacts orders of magnitude faster than active esters.
-
Clean Chemistry: The only byproduct is carbon dioxide (
).[3] -
Racemization Suppression: The urethane (Z) protecting group prevents oxazolone formation, preserving chirality.
-
High Purity: Eliminates the need for coupling reagents (DIC, HBTU) and their associated urea/guanidinium byproducts.
Technical Background & Mechanism
The Challenge of Valine Coupling
Valine is
The UNCA Solution
Z-L-Valine-NCA is a 5-membered oxazolidine-2,5-dione ring. The high ring strain and the electron-withdrawing nature of the Z-group on the nitrogen make the carbonyl at position 5 highly electrophilic.
Mechanism of Action:
-
Nucleophilic Attack: The resin-bound free amine attacks the C-5 carbonyl of the NCA ring.
-
Ring Opening: The ring opens to form a carbamic acid intermediate.
-
Decarboxylation: The unstable carbamic acid spontaneously loses
, driving the reaction to completion and yielding the stable Z-protected peptide bond.
Mechanistic Diagram
Figure 1: Reaction pathway of Z-L-Valine-NCA with a resin-bound amine. The reaction is driven by the release of carbon dioxide gas.
Experimental Protocol
Prerequisites:
-
Resin: This protocol assumes a standard polystyrene or PEG-based resin (e.g., Merrifield, Wang, or Rink Amide).
-
Strategy: Z-chemistry is orthogonal to Boc-chemistry. Z-groups are stable to TFA (used for Boc removal) but removed by HF or Hydrogenolysis.
-
Note: If using Z-Val-NCA in an Fmoc strategy, this must be the final amino acid (N-terminal cap), or you must be prepared to use orthogonal deprotection conditions.
-
Materials
| Reagent | Grade/Spec | Function |
| Z-L-Valine-NCA | >98% Purity, Dry | Activated Amino Acid |
| DMF (N,N-Dimethylformamide) | Anhydrous, Amine-free | Solvent |
| DCM (Dichloromethane) | HPLC Grade | Wash Solvent |
| DIEA (Diisopropylethylamine) | (Optional) | Base (Only if using salt-form resin) |
Step-by-Step Coupling Procedure
-
Resin Preparation:
-
Ensure the resin-bound peptide has a free, deprotected amine (e.g., after TFA treatment in Boc chemistry or Piperidine in Fmoc chemistry).
-
Wash resin
with DMF to remove trace deprotection reagents. -
Critical: The resin must be strictly neutral. If the previous deprotection step involved acid (TFA), wash with 5% DIEA/DMF, then extensively with DMF to remove excess base. NCAs are sensitive to strong bases. [4]
-
-
Reagent Preparation:
-
Calculate 1.5 to 3.0 equivalents of Z-L-Valine-NCA relative to the resin loading. (Note: Lower equivalents are needed compared to standard couplings due to high efficiency).
-
Dissolve Z-L-Valine-NCA in anhydrous DMF.
-
Concentration: Maintain a concentration of 0.1 – 0.3 M.
-
-
Coupling Reaction:
-
Add the Z-L-Valine-NCA solution immediately to the resin.
-
Do NOT add coupling reagents (no DIC, HOBt, or HATU).
-
Agitate gently (nitrogen bubbling or shaker) at room temperature.
-
Observation: You may observe effervescence (bubbling) as
is released. Ensure the vessel is vented.
-
-
Reaction Time:
-
Allow to react for 15 – 45 minutes . (Standard Valine coupling often takes 2+ hours).
-
-
Monitoring:
-
Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines). The resin should be negative (colorless) indicating complete coupling.
-
-
Washing:
-
Drain the solution.[5]
-
Wash resin
with DMF. -
Wash resin
with DCM.
-
Downstream Processing (Z-Group Removal)
Since the product is now Z-Val-Peptide-Resin , proceed based on your synthesis strategy:
-
For Peptide Cleavage (Final Step): If the Z-group is permanent, cleave the peptide from the resin (e.g., HF for Merrifield, TFA for Wang if Z is to remain).
-
For Chain Elongation: Remove the Z-group.
-
Method A (Solid Phase Hydrogenolysis): Difficult. Requires high pressure
and Pd/C compatible resin. -
Method B (Acidolysis): Treat with HBr/Acetic Acid or HF (Harsh; usually incompatible with growing sensitive peptides).
-
Note: This is why Z-Val-NCA is most often used as the N-terminal residue or in Solution Phase synthesis.
-
Comparative Analysis
The following table contrasts Z-L-Valine-NCA against standard coupling methods for Valine.
| Feature | Z-L-Valine-NCA (UNCA) | Fmoc-Val-OH + HBTU/DIEA | Boc-Val-OH + DIC/HOBt |
| Activation Species | Pre-activated Cyclic Anhydride | O-Benzotriazolyl Uronium | O-Acylisourea |
| Coupling Time | 15 - 30 mins | 60 - 120 mins | 120+ mins |
| Byproducts | Urea, HOBt, Guanidinium salts | Diisopropylurea (insoluble) | |
| Racemization Risk | Very Low (Urethane protected) | Moderate (Base dependent) | Low to Moderate |
| Atom Economy | High | Low (Large coupling reagents) | Low |
| Solubility | High in THF/DMF | Good | Good |
Troubleshooting & Optimization
Moisture Sensitivity
-
Issue: NCAs hydrolyze rapidly in the presence of water to form the free amino acid, which will not couple without activation.
-
Solution: Use strictly anhydrous DMF/THF. Store Z-L-Valine-NCA under argon/nitrogen at -20°C.
Polymerization
-
Issue: Standard NCAs (Leuchs' anhydrides) can polymerize (forming Poly-Valine) if the amine initiates a chain reaction.
-
Solution: The Z-group on the Nitrogen (UNCA structure) prevents the nitrogen from acting as a nucleophile. Polymerization is chemically blocked as long as the Z-group is intact. This is the primary safety feature of UNCAs over standard NCAs.
Workflow Diagram
Figure 2: Operational workflow for the application of Z-L-Valine-NCA in SPPS.
References
-
Fuller, W. D., Cohen, M. P., Shabankareh, M., Blair, R. K., Goodman, M., & Naider, F. R. (1990). Urethane-protected amino acid N-carboxyanhydrides and peptide synthesis. Journal of the American Chemical Society, 112(20), 7414–7416. Link
-
Fuller, W. D., et al. (1996).[2] Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis. Biopolymers, 40(2), 183–205.[2] Link
-
Isochem. (2022).
-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. PMC Isochem Technical Notes. Link -
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752–5784. Link -
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
Sources
- 1. The use of N-urethane-protected N-carboxyanhydrides (UNCAs) in amino acid and peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2009112437A1 - Peptide synthesis method using n-carboxyanhydride (unca) - Google Patents [patents.google.com]
- 3. pmcisochem.fr [pmcisochem.fr]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Z-L-Valine NCA in the Synthesis of Advanced Drug Delivery Vehicles
Abstract
Synthetic polypeptides are at the forefront of advanced biomaterials, prized for their inherent biocompatibility and biodegradability.[1][2] The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) stands as the most efficient and widely adopted method for their synthesis, allowing for the creation of well-defined polymer architectures.[3][4] This guide focuses on a specific, powerful building block: N-benzyloxycarbonyl-L-valine N-carboxyanhydride (Z-L-Valine NCA). We will explore the unique advantages conferred by the valine residue's bulky hydrophobic side-chain and the strategic role of the benzyloxycarbonyl (Z) protecting group. This document provides a comprehensive framework, from monomer synthesis to the formulation and characterization of self-assembled drug delivery nanoparticles, designed for researchers in materials science and drug development.
Scientific Rationale: Why Z-L-Valine NCA?
The selection of a monomer is the critical first step in designing a polymer for a specific function. Z-L-Valine NCA is particularly advantageous for creating the hydrophobic, drug-encapsulating core of a delivery vehicle for several key reasons:
-
Potent Hydrophobicity: The isopropyl side-group of valine is substantially hydrophobic, which drives the self-assembly process in aqueous media to form stable nanoparticle cores.[5]
-
Structural Stability: The bulky nature of the valine residue can impart a degree of rigidity to the polymer backbone, contributing to the formation of robust, well-defined nanostructures. High-molecular-weight poly(L-valine) can adopt stable secondary structures like α-helices or β-sheets, which further influences the physical properties of the resulting vehicle.[5]
-
The Benzyloxycarbonyl (Z) Group: Beyond its primary role as a protecting group for the amine during NCA synthesis, the Z-group significantly enhances the overall hydrophobicity of the resulting polymer block.[6] Its aromatic nature can also facilitate the encapsulation of aromatic drug molecules through favorable π-π stacking interactions, potentially increasing drug loading capacity.
-
Biocompatibility: The final polypeptide, composed of naturally occurring amino acids, is expected to have an excellent biocompatibility profile, and its degradation products are non-toxic amino acids.[7][8]
By initiating the polymerization of this hydrophobic NCA monomer with a hydrophilic macroinitiator, such as amine-terminated poly(ethylene glycol) (PEG-NH₂), we can generate amphiphilic block copolymers. These copolymers are the foundational components for self-assembled core-shell drug delivery systems.[9][10]
Synthesis and Characterization of Z-L-Valine NCA Monomer
Precise control over polypeptide synthesis begins with a high-purity monomer. The presence of impurities can lead to premature termination or uncontrolled initiation during polymerization, resulting in polymers with broad molecular weight distributions.[11] The most common and effective method for synthesizing NCAs is the Fuchs-Farthing method, which utilizes phosgene or a phosgene equivalent.[11][12]
Diagram: Synthesis Pathway of Z-L-Valine NCA
Caption: Synthesis of Z-L-Valine NCA via the Fuchs-Farthing method.
Protocol 2.1: Synthesis of Z-L-Valine NCA
Causality: This protocol uses triphosgene, a solid and safer alternative to gaseous phosgene, which generates phosgene in situ. Anhydrous conditions are critical as moisture can hydrolyze the NCA ring.[13][14]
-
Preparation: Under an inert atmosphere (N₂ or Ar), add N-benzyloxycarbonyl-L-valine (Z-L-Valine) (1 equivalent) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and gas outlet bubbler.
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely.
-
Reaction Initiation: Add triphosgene (0.4 equivalents) to the solution. The mixture is typically stirred at 40-50°C.
-
Insight: Using slightly less than stoichiometric phosgene helps to avoid side reactions and simplifies purification. The reaction progress can be monitored by the evolution of HCl gas (channeled through the bubbler into a base trap).
-
-
Reaction Completion: Continue stirring for 2-4 hours or until the solution becomes clear and gas evolution ceases.
-
Solvent Removal: Remove the solvent under reduced pressure (rotary evaporation) to yield a crude oil or solid.
-
Purification: The key to high-quality polymer is a rigorously pure monomer. Recrystallize the crude product from a suitable solvent system, typically an anhydrous mixture of THF and hexane or ethyl acetate and hexane.
-
Technique: Dissolve the crude product in a minimum amount of warm THF or ethyl acetate. Slowly add hexane until turbidity persists. Allow the solution to cool slowly to room temperature, then to 0°C or -20°C to maximize crystal formation.
-
-
Isolation & Storage: Collect the white crystalline product by vacuum filtration, wash with cold anhydrous hexane, and dry under high vacuum. Store the purified Z-L-Valine NCA at -20°C under an inert atmosphere.
Table 1: Characterization of Z-L-Valine NCA
| Parameter | Method | Expected Result | Purpose |
| Purity & Structure | ¹H NMR | Peaks corresponding to Z-group, valine side chain, and NCA ring protons. Absence of solvent/impurity peaks. | Confirms chemical structure and purity. |
| Functional Group | FT-IR | Characteristic C=O stretching peaks for the anhydride at ~1850 and ~1780 cm⁻¹; Urethane C=O at ~1700 cm⁻¹. | Confirms the presence of the NCA ring. |
| Melting Point | Melting Point Apparatus | Sharp melting point (e.g., 93-95 °C). | A sharp melting point indicates high purity. |
Synthesis of Amphiphilic Block Copolymers
The synthesis of a well-defined block copolymer is achieved through living ring-opening polymerization, where the polymerization proceeds without chain termination or transfer reactions.[15] Using an amine-terminated macroinitiator like PEG-NH₂ allows for the growth of the polypeptide block directly from the PEG chain.
Diagram: Polymerization Workflow
Caption: Step-by-step workflow for synthesizing the block copolymer.
Protocol 3.1: Synthesis of PEG-b-poly(Z-L-valine)
-
Initiator Preparation: Dry amine-terminated PEG (PEG-NH₂) under vacuum at 80-90°C for several hours to remove any residual water.
-
Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the dried PEG-NH₂ (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Monomer Addition: Add the purified Z-L-Valine NCA (X equivalents, where X is the target degree of polymerization for the valine block) to the PEG-NH₂ solution.
-
Experimental Control: The ratio of monomer to initiator ([NCA]/[I]) is the primary determinant of the final polypeptide block length and, consequently, the polymer's overall molecular weight and hydrophilic-lipophilic balance.
-
-
Polymerization: Seal the reaction vessel and stir the mixture at room temperature for 48-72 hours. The reaction can be monitored by FT-IR by observing the disappearance of the NCA anhydride peaks.
-
Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold, stirring diethyl ether. A white solid should form.
-
Purification: Collect the solid by filtration or centrifugation. To ensure the removal of any unreacted monomer or residual solvent, re-dissolve the polymer in a small amount of a suitable solvent (e.g., THF or chloroform) and re-precipitate it in cold diethyl ether. Repeat this process 2-3 times.
-
Drying: Dry the final white, fibrous polymer product under high vacuum overnight.
Formulation and Characterization of Drug Delivery Vehicles
The synthesized amphiphilic block copolymers will spontaneously self-assemble in an aqueous environment to form core-shell nanoparticles (micelles). The hydrophobic poly(Z-L-valine) segments collapse to form the core, which serves as a reservoir for hydrophobic drugs, while the hydrophilic PEG segments form a protective outer corona.[16]
Diagram: Self-Assembly of Drug-Loaded Nanoparticles
Caption: Formation of a drug-loaded core-shell nanoparticle via nanoprecipitation.
Protocol 4.1: Formulation by Nanoprecipitation
-
Organic Phase: Co-dissolve the PEG-b-poly(Z-L-valine) polymer (e.g., 10 mg) and a hydrophobic drug (e.g., 1-2 mg of Paclitaxel) in a water-miscible organic solvent like THF or DMF (e.g., 1 mL).
-
Self-Assembly: Add this organic solution dropwise to a vigorously stirring aqueous phase (e.g., 10 mL of deionized water or PBS buffer). The sudden change in solvent polarity will cause the polymer to self-assemble, entrapping the drug within the hydrophobic cores.
-
Solvent Removal: Stir the resulting nanoparticle suspension overnight in a fume hood to allow the organic solvent to evaporate. Alternatively, for higher boiling point solvents like DMF, the solvent can be removed by dialysis against water for 24-48 hours using a dialysis membrane with an appropriate molecular weight cutoff (MWCO).
-
Purification: Centrifuge the nanoparticle suspension to remove any non-encapsulated, precipitated drug. The supernatant contains the drug-loaded nanoparticles.
Table 2: Key Characterization Parameters for Drug Delivery Vehicles
| Parameter | Method | Typical Values | Significance |
| Polymer MW & Đ | Gel Permeation Chromatography (GPC) | Đ < 1.3 | Confirms controlled polymerization and defines polymer size. |
| Particle Size & Distribution | Dynamic Light Scattering (DLS) | 50-200 nm; PDI < 0.2 | Determines the hydrodynamic diameter and uniformity, crucial for in vivo fate. |
| Surface Charge | Zeta Potential | -5 to +5 mV (for PEGylated) | Indicates surface properties and colloidal stability against aggregation. |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical structures | Visual confirmation of nanoparticle formation, size, and shape. |
| Encapsulation Efficiency (EE%) | UV-Vis or HPLC | > 50% | Quantifies the percentage of the initial drug that is successfully encapsulated. |
| Drug Loading Content (DLC%) | UV-Vis or HPLC | 1-15% | Quantifies the weight percentage of drug relative to the total nanoparticle weight. |
Advanced Applications: Building Stimuli-Responsive Systems
While poly(valine) itself is not stimuli-responsive, the true power of NCA polymerization lies in the ability to create copolymers with tailored functionalities.[7][17] By copolymerizing Z-L-Valine NCA with other functional NCAs, "smart" drug delivery vehicles can be engineered.
-
pH-Responsiveness: Incorporating L-histidine NCA into the polymer backbone creates a pH-sensitive system. In the acidic environment of a tumor or an endosome (pH ~5.0-6.5), the imidazole side chains of histidine become protonated, leading to increased hydrophilicity, swelling of the nanoparticle core, and accelerated drug release.[18][19]
-
Redox-Responsiveness: The high concentration of glutathione (GSH) inside cells provides a reductive environment. Copolymerizing with L-cysteine NCA and forming disulfide crosslinks within the nanoparticle core can create a redox-responsive vehicle. These crosslinks are stable in the bloodstream but are cleaved by intracellular GSH, leading to nanoparticle destabilization and rapid drug release specifically inside target cells.[18][20]
Conclusion
Z-L-Valine NCA is a highly effective monomer for the synthesis of robust, hydrophobic polypeptide blocks. Through controlled ring-opening polymerization, it can be readily integrated into amphiphilic block copolymers that self-assemble into well-defined nanoparticles. These vehicles serve as promising platforms for the delivery of hydrophobic therapeutics. The protocols and characterization techniques outlined in this guide provide a validated framework for researchers to develop and optimize these advanced drug delivery systems. The modularity of NCA chemistry further opens the door to creating sophisticated, multi-functional "smart" carriers tailored to overcome specific biological barriers.
References
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Title: Synthesis of hybrid block copolymers via integrated ring-opening metathesis polymerization and polymerization of NCA Source: PubMed URL: [Link]
-
Title: Synthesis of polypeptides by ring-opening polymerization of α-amino acid N-carboxyanhydrides Source: PubMed URL: [Link]
-
Title: Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides Source: Cheng Research Group - University of Illinois URL: [Link]
-
Title: Synthesis of Polypeptides by Ring-opening Polymerization: A Concise Review Source: ResearchGate URL: [Link]
-
Title: Stimuli-responsive polypeptides for controlled drug delivery Source: PubMed URL: [Link]
-
Title: Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carbox Source: ACS Publications URL: [Link]
-
Title: Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines Source: MPG.PuRe URL: [Link]
-
Title: Stimuli responsive synthetic polypeptides derived from N-carboxyanhydride (NCA) polymerisation Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Stimuli-Responsive Polypeptides for Biomedical Applications Source: MDPI URL: [Link]
-
Title: pH-responsive and thermoreversible hydrogels of N-(2-hydroxyalkyl)-L-valine amphiphiles Source: PubMed URL: [Link]
-
Title: Stimuli-Responsive Polypeptide Nanoparticles for Enhanced DNA Delivery Source: MDPI URL: [Link]
-
Title: Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides Source: MDPI URL: [Link]
-
Title: Polymeric Nanoparticles for Drug Delivery Source: PMC - NIH URL: [Link]
-
Title: L-Valine appended PLGA nanoparticles for oral insulin delivery: An in-vitro and in-vivo study Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications Source: Shodhganga@INFLIBNET URL: [Link]
-
Title: Applications of elastin-like polypeptides in drug delivery Source: PMC - NIH URL: [Link]
-
Title: Biodegradable polymers as biomaterials Source: ScienceDirect URL: [Link]
-
Title: L-Valine appended PLGA nanoparticles for oral insulin delivery Source: PubMed URL: [Link]
-
Title: Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements Source: PMC - NIH URL: [Link]
-
Title: Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material Source: Scientific Research Publishing URL: [Link]
-
Title: Biodegradable and Biocompatible Polymer Composites Processing, Properties and Applications Source: ScienceDirect URL: [Link]
-
Title: Linear Block Copolymer Synthesis Source: ACS Publications URL: [Link]
-
Title: Synthesis of Polypeptide Block Copolymer Hybrids by the Combination of N -Carboxyanhydride Polymerization and RAFT Source: Academia.edu URL: [Link]
-
Title: Lipidated poly(amino acid) nanostructures as versatile therapeutic delivery vehicles Source: Nature URL: [Link]
-
Title: Conformation of high-molecular-weight poly(L-valine) in solid state Source: PMC - NIH URL: [Link]
-
Title: Synthesis of Some New Ligands as Drug Carrier Source: Asian Journal of Chemistry URL: [Link]
-
Title: α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations Source: Isochem URL: [Link]
-
Title: Design of an L-Valine-Modified Nanomicelle-Based Drug Delivery System for Overcoming Ocular Surface Barriers Source: MDPI URL: [Link]
-
Title: N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids Source: The Royal Society of Chemistry URL: [Link]
-
Title: Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications Source: PMC - NIH URL: [Link]
-
Title: Polyamide/Poly(Amino Acid) Polymers for Drug Delivery Source: PMC - NIH URL: [Link]
-
Title: Advances in Biocompatible and Biodegradable Polymers Source: DOAB Home URL: [Link]
-
Title: Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform Source: PMC - NIH URL: [Link]
-
Title: Recent Development of pH-Responsive Polymers for Cancer Nanomedicine Source: MDPI URL: [Link]
-
Title: pH-responsive polymers with (a) different structure units and (b) in... Source: ResearchGate URL: [Link]
-
Title: pH-Sensitive Polymers with their Important Applications (A Review) Source: Bentham Science Publisher URL: [Link]
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Application Note: Engineering Sequence-Controlled Polypeptide Biomaterials via Z-L-Valine NCA
Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and quantitative analysis of Urethane-Protected N-Carboxyanhydrides (UNCAs) in biomaterial engineering.
Executive Summary & Mechanistic Rationale
The synthesis of highly functionalized, sequence-controlled polypeptide biomaterials requires coupling strategies that are exceptionally rapid, highly atom-economical, and strictly free of epimerization. While standard L-Valine N-carboxyanhydrides (NCAs) are utilized for the bulk ring-opening polymerization (ROP) of poly(L-valine)[1][2], the urethane-protected derivative, Z-L-Valine NCA (N-benzyloxycarbonyl-L-valine N-carboxyanhydride), serves a fundamentally different and highly precise role.
The benzyloxycarbonyl (Z or Cbz) protecting group on the nitrogen atom prevents the formation of the reactive carbamic acid intermediate required for uncontrolled ROP. Consequently, Z-L-Valine NCA acts exclusively as an ultra-reactive, epimerization-free acylating agent[3]. This makes it an ideal building block for the step-wise sequence control of oligopeptides and the precise end-functionalization of biomaterials, such as the synthesis of prodrug conjugates like Valganciclovir[4].
Because UNCAs react with nucleophiles to release only carbon dioxide (CO₂) as a byproduct, they are highly favored in green chemistry and continuous-flow solid-phase peptide synthesis (CF-SPPS)[5][6].
Figure 1: Mechanistic pathway of Z-L-Valine NCA aminolysis yielding sequence-defined biomaterials.
Quantitative Data: UNCA vs. Standard Coupling
To understand the operational superiority of Z-L-Valine NCA in biomaterial synthesis, it must be compared against standard uronium/phosphonium-based coupling reagents (e.g., HATU, COMU). The table below summarizes the critical parameters influencing experimental design.
| Parameter | Z-L-Valine NCA (UNCA) | Standard Coupling (e.g., HATU/DIPEA) |
| Atom Economy | High (Only CO₂ byproduct) | Low (Generates uronium/phosphonium waste) |
| Racemization Risk | Zero (Oxazolone formation blocked) | Moderate to High (Requires excess base) |
| Reaction Kinetics | Very Fast (< 15 mins) | Moderate (30 - 60 mins) |
| Moisture Sensitivity | Extreme (Requires strictly anhydrous conditions) | Low to Moderate |
| Scalability for Flow | Excellent (No insoluble byproducts) | Poor (Precipitation of urea byproducts) |
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems . By embedding macroscopic and spectroscopic checkpoints directly into the workflow, researchers can confirm reaction success in real-time without relying solely on post-synthesis chromatography.
Protocol A: End-Functionalization of Amine-Terminated PEG (PEG-NH₂)
Objective: Create a Valine-capped PEG macromer (Z-Val-PEG) for hydrophobic self-assembly.
-
Step 1: Scaffold Preparation & Desiccation
-
Action: Dissolve 1.0 mmol of PEG-NH₂ in 10 mL of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Dry over activated 4Å molecular sieves for 2 hours.
-
Causality: UNCAs are exquisitely moisture sensitive. Trace water acts as a competing nucleophile, leading to premature ring-opening, CO₂ evolution, and the formation of unreactive Z-L-Valine[7].
-
-
Step 2: UNCA Solvation & Activation
-
Action: Allow the sealed vial of Z-L-Valine NCA to warm completely to room temperature (approx. 1 hour for gram-scale) before opening. Dissolve 1.05 mmol of Z-L-Valine NCA in 2 mL of anhydrous THF.
-
Causality: Opening a cold vial introduces atmospheric condensation. Because UNCAs are pre-activated, no exogenous coupling reagents or tertiary bases (which can cause side reactions) are required[5].
-
-
Step 3: Coupling & Real-Time Validation
-
Action: Add the UNCA solution dropwise to the PEG-NH₂ solution under continuous stirring at 25°C.
-
Self-Validation Checkpoint 1 (Macroscopic): Observe the reaction mixture. The immediate effervescence of CO₂ bubbles serves as a visual kinetic indicator. The cessation of bubbling (typically within 10–15 minutes) indicates the primary reaction phase is complete.
-
Self-Validation Checkpoint 2 (Spectroscopic): Pull a 10 µL aliquot for ATR-FTIR. The system validates its own completion when the distinct NCA anhydride doublet (asymmetric stretch at ~1850 cm⁻¹ and symmetric stretch at ~1780 cm⁻¹) is completely extinguished, replaced by a strong Amide I band at ~1650 cm⁻¹.
-
-
Step 4: Isolation
-
Action: Precipitate the resulting Z-Val-PEG in cold diethyl ether, filter, and lyophilize.
-
Protocol B: Cbz (Z) Group Deprotection via Catalytic Hydrogenation
Objective: Unmask the alpha-amine of the Valine residue to allow for subsequent peptide elongation or crosslinking.
-
Step 1: Hydrogenation Setup
-
Action: Dissolve the Z-Val-PEG biomaterial in anhydrous Methanol. Add 10 wt% Palladium on Carbon (Pd/C) catalyst (0.1 equivalents).
-
Causality: Catalytic hydrogenation is chosen because it is entirely orthogonal to the newly formed peptide bonds and avoids the harsh acidic conditions (e.g., HBr/Acetic Acid) that could degrade sensitive polymeric backbones.
-
-
Step 2: Reaction & Validation
-
Action: Purge the vessel with N₂ gas, then introduce H₂ gas via a balloon (1 atm). Stir vigorously for 4 hours at room temperature.
-
Self-Validation Checkpoint: Perform a Kaiser (Ninhydrin) test on a micro-aliquot. A rapid color shift from pale yellow to deep blue/purple confirms the successful unmasking of the primary amine.
-
-
Step 3: Filtration
-
Action: Filter the mixture through a Celite pad to remove the Pd/C catalyst, concentrate the filtrate in vacuo, and precipitate.
-
Figure 2: Self-validating workflow for sequence-controlled coupling using Z-L-Valine NCA.
Field Insights & Troubleshooting
As a Senior Application Scientist, the most common failure point observed in UNCA-mediated biomaterial synthesis is reagent degradation due to improper storage . Z-L-Valine NCA must be stored at -20°C under an inert argon or nitrogen atmosphere. If the reagent appears clumpy or refuses to dissolve cleanly in anhydrous THF, it has likely polymerized or hydrolyzed into Z-L-Valine. Always verify the integrity of the UNCA batch via FTIR (confirming the strong 1850/1780 cm⁻¹ doublet) prior to committing expensive biomaterial scaffolds to the reaction[7].
References
1.[1] Recent Advances and Future Perspectives of Synthetic Polypeptides from N-Carboxyanhydrides. Cheng Research Group (illinois.edu).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNykUZNC3H93_NkXsRXj3E3P1pZzDK99XgA9TXGhhRTlAA1ky2DC1m4CGBVRiClWZOhekMQOyVpCII-E0m59RqVecmf2zVlN6fY3VuYZZgyILVj8ZB6WtxGrecucvy1S4YNqUcTJU-ZBRgZ0gR4_qx_4eoSAW74En4ZJ0ZjMvzpIv35xnTf4zwIwhw3A==] 2.[4] US5756736A - Process for preparing a 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol derivative. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY4zeK6nESoBDkSdMk7o8hgt3Y4Yk_DLmlt32U3qcmZrfp1HzDGzmyVrP91q_JZhawh9uJhfPaoqyXzlJJQjPLVPdBJ81pXjtpQ_XM6ceHu-fThCE4guWVBayVDBuCRiGLC1YS-xrvzRU=] 3.[2] Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQZsG6HtDgwx7YQkiG8jkpfxGPT_U7Abpw93TLsoO3CH8054a0pdO0EGUHGOxVJj1FbAK0geWPI-VRQHf4wmd-kbZ_FmY97m3teTMyzrRPQjvjPVo3KTrXwe8QsutsoBLaBxN3eyllnEquXZZD] 4.[3] Solvent-Free Synthesis of Peptides. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHotDUl-vKgOqTlGtoNikj3HqeIxDxwl7fiQgx_v-SmRVWK73BzOiDmDrXHfWYfd0EitrE1q8tQPc4xI2XjBTQ-VYMnqlk9uIPM5pB1IKmUHAssjjMIsrJE50BnBSGbKZXNnaWGFojsq0DPUyT394B9HvoCOwyoxN-yuaL6Kgyc0aDgv5LYpgWtKD3_7Ti8ww==] 5.[7] High Standard Purity NCA. Pharmaceutical Networking.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFypqGzKitOG-PgGiKIdTcSFfvXk7yNrB4S5MN8GUutldW608__F-T_np5WsPFpUxDkk45sO8tcyEhVWdbDJ-91Xczzd_kW-qGxFBQkdNqiyDryToxb9BlQi3B2I-bwbd5fyl2x_iNEIOVhWDEfiRSqaYY9OTo8Fwo_exPNnQLqUiUC_OftZotxgz7aI8bq81I2nx0zi5K0U2l-3Ko=] 6.[5] Continuous-Flow Solid-Phase Peptide Synthesis: A Revolutionary Reduction of the Amino Acid Excess. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhK9JGYuTJ_3QXHwoKhqII4tvLLRBm-ih0AEpKdMsDYIYTUFdJRH8vLNb-nT0Xotx_azbU5iG_PaGjrjQnnLs6h8Ab8Mgjw2nR0npq08In4JWds15Idzyrcefo_4-PGfZxRWQO6cI7evNHTamqSQGQ6bbtSN6ETttq2_-HXKUYf3ib6tX0MjD2MXpmMrMb_DceqhAYWi1C3oBuTgRq3F-1Eck4y_qGwrGzRscn22iq80EfZdzAXoV__7dIPmPRYwsK8LkdkIIev8myo_uFYBw=] 7.[6] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3ZOZ8w29xXUt2BKlePXKaopwVsamMiNLs_1tYk3Nqi3W3Q0eEFE_nGqZAAc054vZqoxER1kEDwzVWQAw8Sfnb4yZjJjdtEgAaSOyMbawgNRDREKUO6kCS0i9juX58eLyZdzfJ4f3bnhTYWYo=]
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Application Note: Kinetic Monitoring of Z-L-Valine NCA Polymerization via In-Situ FTIR Spectroscopy
The following Application Note and Protocol is designed for researchers and drug development professionals specializing in peptide synthesis and polymer chemistry.
Executive Summary
The polymerization of L-Valine N-carboxyanhydride (Val-NCA) —often commercially referred to as "Z-L-Valine NCA" due to its synthesis precursor, N-benzyloxycarbonyl-L-valine—presents unique challenges in kinetic monitoring. Unlike soluble alpha-helical polypeptides, Poly(L-Valine) exhibits a strong propensity for
This guide details a robust protocol for monitoring the kinetics of this heterogeneous reaction using Fourier Transform Infrared (FTIR) spectroscopy . By tracking the disappearance of the characteristic anhydride carbonyl doublets and the concurrent emergence of Amide I/II bands, researchers can precisely determine reaction rates (
Scientific Background & Mechanistic Insight
The Chemistry: "Z-L-Valine NCA" Clarification
While frequently labeled as "Z-L-Valine NCA" in chemical catalogs, the active monomer is L-Valine-NCA (4-isopropyl-2,5-oxazolidinedione). The "Z" (Benzyloxylcarbonyl) group is the protecting group of the starting material (Z-L-Valine) used in the Leuchs method of synthesis. During cyclization with phosphorus pentachloride (
Reaction Pathway & FTIR Signatures
The polymerization proceeds via a nucleophilic Ring-Opening Polymerization (ROP), typically initiated by a primary amine or alkoxide.
-
Monomer (NCA): Characterized by a strained 5-membered ring with two distinct carbonyl stretches (anhydride doublet).
-
Polymer (Polypeptide): Characterized by amide bonds. Poly(L-Valine) predominantly adopts a
-sheet conformation, shifting the Amide I band to lower wavenumbers compared to -helices.
Visualization: Reaction & Signaling Pathway
The following diagram illustrates the chemical transformation and the corresponding spectroscopic shifts.
Caption: Chemical pathway from Z-L-Valine precursor to Poly(L-Valine), highlighting critical FTIR diagnostic bands.
Experimental Protocol
Materials & Equipment
-
Spectrometer: FTIR with DTGS or MCT detector (e.g., Bruker Invenio, Thermo Nicolet).
-
Sampling Accessory:
-
Preferred:In-situ ReactIR probe (Diamond/Silicon) for real-time slurry monitoring.
-
Alternative: Temperature-controlled transmission cell (
windows, 0.1–0.5 mm path length). Note: KBr windows are hygroscopic and unsuitable for moisture-sensitive NCAs.
-
-
Reagents:
-
L-Valine NCA (Purified by recrystallization from EtOAc/Hexane).
-
Solvent: Anhydrous 1,4-Dioxane or DMF (Dried over
, water content < 10 ppm). -
Initiator: n-Hexylamine or Neopentylamine (Distilled).
-
-
Environment: Glovebox or Schlenk line (
or Ar atmosphere).
Pre-Experiment: Solvent Background & Purging
Critical Step: NCAs are extremely sensitive to moisture. Water acts as a secondary initiator, causing uncontrolled polymerization.
-
Purge the FTIR bench with dry nitrogen for 30 minutes.
-
Fill the cell/probe with the anhydrous solvent (Dioxane/DMF).
-
Collect a Background Spectrum (64 scans, 4 cm⁻¹ resolution).
-
Verification: Ensure no water bands are visible (broad peak ~3400 cm⁻¹).
Kinetic Measurement Workflow
Step 1: Monomer Dissolution (t < 0)
Dissolve L-Valine NCA in the solvent to reach a concentration of 0.1 M to 0.2 M .
-
Observation: The solution should be clear.
-
Action: Transfer to the reaction vessel/cell immediately.
-
FTIR Check: Record a spectrum.[1][2][3][4] Verify strong doublet at 1860 cm⁻¹ and 1790 cm⁻¹ . Ensure no Amide I bands (1650 cm⁻¹) are present (indicates premature polymerization).
Step 2: Initiation (t = 0)
Inject the initiator solution (stock solution in same solvent) to achieve the desired Monomer-to-Initiator ([M]/[I]) ratio (typically 20–100).
-
Vigorous stirring is mandatory as Poly(Val) will likely precipitate as the reaction proceeds.
Step 3: Data Acquisition
Configure the software for Series/Kinetics Mode :
-
Interval: Every 30–60 seconds.
-
Duration: 2–4 hours (or until anhydride bands disappear).
-
Resolution: 4 cm⁻¹.[2]
Step 4: Visualizing the Workflow
Caption: Step-by-step experimental workflow for in-situ FTIR monitoring of NCA polymerization.
Data Analysis & Interpretation
Key Spectral Bands
Summarized below are the specific wavenumbers required for integration.
| Functional Group | Assignment | Wavenumber (cm⁻¹) | Behavior over Time |
| Anhydride (C=O) | Monomer (Sym. Stretch) | 1860 ± 5 | Decays (Primary Kinetic Marker) |
| Anhydride (C=O) | Monomer (Asym. Stretch) | 1790 ± 5 | Decays (Strongest Band) |
| Amide I | Polymer ( | 1630 - 1635 | Grows (Product Formation) |
| Amide II | Polymer (N-H Bend) | 1540 ± 5 | Grows |
| CO₂ | Byproduct | 2340 | Grows (Confirming decarboxylation) |
Calculation of Conversion and Rate Constants
NCA polymerization typically follows pseudo-first-order kinetics when
-
Baseline Correction: Apply a baseline correction to the spectra, specifically between 1900 cm⁻¹ and 1500 cm⁻¹.
-
Integration: Integrate the area of the anhydride band at 1790 cm⁻¹ (
) at each time point. -
Conversion (
): -
Kinetic Plot: Plot
versus time ( ).-
Linear Region: The slope of the linear portion represents the apparent rate constant,
(s⁻¹). -
Deviation: A plateau or deviation from linearity often indicates precipitation/aggregation of the
-sheet Poly(Valine), limiting chain end accessibility.
-
Troubleshooting Common Issues
-
Induction Period: If a lag is observed before consumption starts, the system may contain trace acid impurities (inhibiting the amine initiator).
-
Sigmoidal Kinetics: Often indicates an "auto-acceleration" effect (common in helical polymers, less common in
-sheets) or slow initiation. -
Water Spikes: Appearance of bands at 3400 cm⁻¹ and 1640 cm⁻¹ (broad) indicates moisture ingress. Abort and dry solvent further.
References
-
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752–5784. Link -
Cheng, J., & Deming, T. J. (1999). Synthesis of Optically Active
-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 121(50), 11680–11682. Link -
Dimitrov, I., & Schlaad, H. (2003). Synthesis of Nearly Monodisperse Polystyrene-Polypeptide Block Copolymers via Polymerization of N-Carboxyanhydrides. Chemical Communications, (23), 2944–2945. Link
-
Thermo Fisher Scientific. (2020). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. Application Note. Link
-
Pickering, S. J., et al. (2022). Structural Control of Synthetic Polypeptides in Biomaterials. University of Bayreuth. Link
Sources
Troubleshooting & Optimization
Optimization of temperature and pressure for Z-L-Valine NCA polymerization
This is a comprehensive technical guide designed for researchers and drug development professionals. It addresses the likely confusion regarding the nomenclature "Z-L-Valine NCA" while providing high-level optimization strategies for the actual polymerizable monomer, L-Valine NCA .
⚠️ Critical Initial Assessment: Monomer Verification
Before proceeding with optimization, you must verify the exact chemical structure of your starting material. There is a frequent nomenclature confusion in this field that leads to failed experiments.
Question 1: Are you using "Z-L-Valine NCA" (N-Benzyloxycarbonyl-L-Valine N-Carboxyanhydride)?
-
Structure: The nitrogen atom in the NCA ring is substituted with a Benzyloxycarbonyl (Z) group.[3][4][5][6][7]
-
Verdict: STOP. This monomer cannot form a homopolymer via standard Ring-Opening Polymerization (ROP).
-
Reasoning: The Z-group on the ring nitrogen acts as a "capping" group. Upon the first nucleophilic attack by an initiator, the ring opens to form a Z-protected amine end-group (
). This carbamate end-group is non-nucleophilic and chemically "dead" for further propagation. This compound is strictly a coupling reagent (e.g., for Valganciclovir synthesis) [1].
Question 2: Are you using "L-Valine NCA" (derived from Z-L-Valine)?
-
Structure: The nitrogen atom in the NCA ring is unsubstituted (
). -
Verdict: PROCEED. This is the correct monomer for synthesizing Poly(L-Valine).
-
Challenge: Poly(L-Valine) is notorious for early-stage aggregation due to
-sheet formation, leading to low molecular weight and high dispersity. The guide below optimizes Temperature (T) and Pressure (P) to overcome this.
Module 1: Temperature & Pressure Optimization (L-Valine NCA)
The Physicochemical Conflict
Polymerizing L-Valine NCA presents a unique conflict:
-
Solubility (Requires High T): Poly(L-Valine) adopts a rigid
-sheet conformation that is insoluble in most organic solvents (DMF, Dioxane) once the Degree of Polymerization (DP) exceeds ~10–15. -
Chemical Control (Requires Low T): Higher temperatures (
C) accelerate side reactions (termination via formamide formation, wrong-way attack) [2].
Optimization Matrix
| Parameter | Recommended Range | Mechanistic Rationale |
| Temperature | 0°C to 20°C | Lower temperatures suppress the "Activated Monomer" side pathways. However, for Valine, low T exacerbates aggregation. Crucial Adjustment: Use High Vacuum (see below) to drive kinetics faster than the aggregation rate. |
| Pressure | High Vacuum ( | Critical Factor. Continuous removal of |
| Atmosphere | Dynamic Inert Flow | If vacuum is unavailable, a vigorous flow of dry Nitrogen/Argon is required to sweep away |
Technical Q&A
Q: Can I use elevated temperatures (60°C) to improve Poly(Valine) solubility? A: Generally, no . While heat might transiently improve solubility, it drastically increases the rate of nucleophilic attack on the solvent (DMF) or the "carbamate" side reaction. For Valine, the aggregation is driven by strong hydrogen bonding; thermal energy alone is often insufficient to break these sheets without degrading the monomer. Instead, consider Transition Metal Initiation (Cobalt/Nickel) which disrupts the peptide packing during growth [4].
Q: How does pressure specifically affect the Valine NCA mechanism?
A: In the "Amine Mechanism," the release of
Module 2: Visualization of Pathways[9]
Figure 1: The "Dead-End" vs. Propagation Pathway
This diagram illustrates why N-Z-Valine NCA fails to polymerize compared to L-Valine NCA.
Caption: Comparison of reaction pathways. Scenario A (Commercial Z-L-Valine NCA) results in immediate termination. Scenario B (L-Valine NCA) allows propagation, enhanced by CO2 removal.
Module 3: Troubleshooting Guide
Symptom: Solution becomes cloudy/precipitates immediately.
-
Diagnosis:
-sheet aggregation (Physical Termination). -
Corrective Action:
-
Solvent Switch: Use a mixture of DMF/DMSO (DMSO disrupts H-bonds, but is hard to dry).
-
Initiator Change: Switch to LiHMDS . It initiates faster than aggregation.
-
Protocol Adjustment: Apply High Vacuum immediately upon mixing.
-
Symptom: Low yield, monomer remains unreacted.
-
Diagnosis: Equilibrium bottleneck due to
saturation. -
Corrective Action: Your "Pressure" control is insufficient. The partial pressure of
in the headspace is too high. Connect the reaction vessel to a Schlenk line with active dynamic vacuum or high-flow Nitrogen.
Symptom: Product is a white powder that is insoluble in everything.
-
Diagnosis: You have successfully made high MW Poly(L-Valine).
-
Analysis: This is a feature, not a bug. Poly(Valine) is extremely insoluble. To analyze (GPC/NMR), you must use TFA (Trifluoroacetic acid) or HFIP as the solvent. Do not expect solubility in DMF/THF.
Module 4: Optimized Protocol (High Vacuum Method)
Objective: Synthesis of Poly(L-Valine) targeting DP=50.
-
Preparation:
-
Dry L-Valine NCA by recrystallization (THF/Hexane) inside a glovebox. Critical: Moisture must be <10 ppm.
-
Solvent: Anhydrous DMF (purified via solvent column).
-
Initiator:
-Hexylamine (for standard) or LiHMDS (for fast initiation).
-
-
Setup (The "Pressure" Control):
-
Use a Schlenk flask equipped with a high-vacuum valve.
-
Connect to a vacuum line capable of
mbar.
-
-
Reaction:
-
Dissolve NCA in DMF (
M concentration). Note: Keep concentration low to delay aggregation. -
Add Initiator solution via syringe.
-
Immediately apply static vacuum (briefly) to degas, then switch to a setup that allows continuous removal of evolved gas (or intermittent vacuum cycles if solvent evaporation is a concern).
-
Temperature: Maintain at 0°C using an ice bath for the first hour, then allow to warm to 20°C .
-
-
Termination:
-
Reaction is complete when
evolution ceases (usually visible bubbling stops). -
Precipitate into diethyl ether.
-
References
-
Valganciclovir Synthesis (Use of Z-Val-NCA): Arzeno, H. B., et al. "Process for preparing purine derivatives." World Intellectual Property Organization, WO 1997/027197. Link
-
NCA Polymerization Side Reactions: Habraken, G. J., et al. "How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0°C?" Polymer Chemistry, 2010. Link
-
Pressure/Vacuum Effects: Habraken, G. J., et al. "Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure." Polymer Chemistry, 2011. Link
-
Overcoming Aggregation (Transition Metals): Deming, T. J. "Facile synthesis of block copolypeptides of defined architecture." Nature, 1997. Link
Sources
- 1. Z-L-Valine NCA | 158257-41-1 [chemicalbook.com]
- 2. ECHA CHEM [chem.echa.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Z-L-Valine NCA Market size, share and insights 2020–2031, North America, Europe, APAC | Valuates Reports [reports.valuates.com]
- 5. WO1997027197A1 - Process for preparing ganciclovir derivatives - Google Patents [patents.google.com]
- 6. US5840890A - Process for preparing a 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol derivative - Google Patents [patents.google.com]
- 7. giiresearch.com [giiresearch.com]
Troubleshooting low yields in polypeptide synthesis from Z-L-Valine NCA
Technical Support Center: Troubleshooting Poly(L-Valine) Synthesis
Executive Summary: The "Valine Paradox"
Welcome to the technical support center. If you are experiencing low yields (typically <30%) or early precipitation when polymerizing L-Valine N-carboxyanhydride (NCA), you are encountering a well-documented phenomenon known as the
While Valine is structurally simple, its polymerization is chemically treacherous. Unlike Poly(L-Glutamate) or Poly(L-Lysine), Poly(L-Valine) forms extremely stable
Furthermore, your precursor reference ("Z-L-Valine NCA") implies the NCA was synthesized via the Leuchs method (using PCl
This guide addresses these two critical failure points: Monomer Purity and Chain Solubility .
Part 1: Diagnostic Workflow
Before altering your chemistry, use this logic flow to identify the specific failure mode.
Figure 1: Diagnostic decision tree for NCA polymerization failures. Immediate cloudiness suggests monomer degradation; late cloudiness suggests solubility limits.
Part 2: The Purity Protocol (Addressing the "Z" Origin)
If your NCA was derived from Z-L-Valine using PCl
-
Mechanism of Failure: HCl protonates the amine initiator (R-NH
R-NH ). The protonated amine is non-nucleophilic and cannot initiate the ring-opening polymerization (ROP). -
The "Z" Artifact: The Leuchs method generates benzyl chloride as a byproduct. Unlike gaseous CO
or HCl, benzyl chloride is a high-boiling liquid that can remain trapped in the crystal lattice.
Protocol A: Rigorous Purification of Val-NCA
Standard recrystallization is often insufficient for Val-NCA due to its high crystallinity.
-
Dissolution: Dissolve crude Val-NCA in a minimal amount of dry Ethyl Acetate (EtOAc) inside a glovebox or under inert N
flow. Do not use THF if possible, as it can harbor peroxides. -
Wash (Critical Step): If the NCA was made via PCl
, wash the EtOAc solution rapidly with cold 5% NaHCO (aq) and then cold water. Dry immediately over MgSO . Note: This must be done quickly (<5 mins) to prevent hydrolysis. -
Crystallization: Filter the dried EtOAc solution. Add dry Hexanes (ratio 1:3 EtOAc:Hexane) until slightly turbid.
-
Cooling: Store at -20°C for 24 hours.
-
Validation: Dissolve a small sample in water/nitric acid and add AgNO
. Any turbidity (AgCl) indicates the monomer is unfit for polymerization.
Part 3: Overcoming the Solubility Trap
This is the most common reason for low yields in Valine synthesis. As the chain grows, Valine residues form hydrogen bonds (inter-chain
The Solution: Chaotropic Salt Addition You must disrupt the hydrogen bonding network during synthesis.
Protocol B: LiCl-Mediated Polymerization
Materials:
-
Purified Val-NCA
-
Solvent: Anhydrous DMF (Dimethylformamide)
-
Additive: Lithium Chloride (LiCl) (Dry, 99.9%)
-
Initiator: Hexylamine or PEG-amine (depending on target architecture)
Step-by-Step:
-
Solvent Prep: Prepare a 0.1 M solution of Val-NCA in DMF.
-
The "Magic" Additive: Add dry LiCl to the DMF solution before adding the monomer. The concentration of LiCl should be 1.0% to 2.0% (w/v) .
-
Why? Li
ions coordinate with the amide carbonyls of the polypeptide backbone, preventing them from hydrogen bonding with neighbors. This keeps the "rigid rod" polymer in solution.
-
-
Initiation: Add the initiator solution.
-
Reaction: Stir at room temperature (20–25°C). Do not heat Val-NCA above 40°C as it promotes side reactions.
-
Observation: The solution should remain clear and viscous. If it turns cloudy, your LiCl concentration is too low.
Data Comparison: Yield vs. Solvent System
| Solvent System | Additive | Polymer State | Typical Yield | DP Limit (approx) |
| Dioxane | None | Precipitate | < 25% | 8–12 |
| DMF | None | Gel/Precipitate | 30–40% | 15–20 |
| DMF | LiCl (1%) | Clear Solution | > 85% | > 100 |
Part 4: Frequently Asked Questions (FAQs)
Q1: My reaction bubbles vigorously at the start but then stops. Yield is low.[1][2] Why? A: This indicates the "Activated Monomer Mechanism" (AMM) is dominating over the "Normal Amine Mechanism" (NAM).[3] If your initiator is too basic (or if tertiary amines are present), it deprotonates the NCA ring nitrogen rather than attacking the carbonyl. This leads to rapid, uncontrolled propagation and early termination.
-
Fix: Switch to a primary amine initiator with lower basicity or ensure your monomer is free of basic impurities.
Q2: Can I use THF instead of DMF? A: For Poly(Valine), No . THF is a poor solvent for polypeptides. Even with LiCl, Poly(Valine) will likely precipitate in THF. DMF or NMP (N-Methyl-2-pyrrolidone) are required due to their high polarity and ability to solvate the peptide backbone.
Q3: I see "Z-L-Valine NCA" in literature. Is the Z-group still on the molecule?
A: No. This is common lab shorthand for "NCA made from Z-Valine." The reaction with PCl
Part 5: Mechanistic Visualization
The following diagram illustrates how LiCl prevents the "Death by Precipitation" pathway.
Figure 2: Mechanistic pathway showing how LiCl intervention prevents
References
-
Kricheldorf, H. R. (2006).
-Amino Acid N-Carboxyanhydrides (NCAs).[2][4][5] Angewandte Chemie International Edition. Link -
Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science. Link
- Seelig, J. (1979). -Sheet formation of Poly(L-Valine) in solution. Biochemistry. (Foundational text on Valine solubility limits).
-
Cheng, J., & Deming, T. J. (2012).
-Amino Acid N-Carboxyanhydrides.[2][4][5] Top Current Chemistry. Link -
Sigma-Aldrich Technical Bulletin. Poly-L-lysine and Poly-L-valine Handling Guides. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Impact of initiator choice on Z-L-Valine NCA polymerization outcomes
Topic: Impact of Initiator Choice on Z-L-Valine NCA Polymerization Outcomes Role: Senior Application Scientist Status: Active Support Guide
Initiator Selection Matrix: The Decision Framework
The polymerization of Z-L-Valine-NCA is distinct from other amino acids (like BLG or Lysine) because of the isopropyl side chain's high propensity for
Use this matrix to select the correct initiator for your target application:
| Initiator Class | Representative Reagents | Mechanism | Target Outcome | Key Trade-off |
| Primary Amines | Hexylamine, Benzylamine | NAM (Normal Amine Mechanism) | Simple homopolymers, Low MW (<10kDa) | High Aggregation Risk. Slower propagation allows |
| Organosilicons | HMDS (Hexamethyldisilazane) | Silyl-Transfer (Pseudo-NAM) | Precision Control. Narrow PDI (<1.1), defined MW, block copolymers. | Slower Kinetics. Requires strictly anhydrous conditions; sensitive to NCA purity. |
| Transition Metals | Co(PMe | Metallacycle-Mediated | Complex Architectures. Highest control, "Living" polymerization even at high MW. | Purification. Metal removal is difficult; reagents are air-sensitive and require glovebox handling. |
| Tertiary Amines | Triethylamine (TEA), DIPEA | AMM (Activated Monomer) | High MW (Uncontrolled). Fast reaction, broad PDI (>1.5). | Chain Transfer. High probability of side reactions; difficult to predict final MW.[1] |
Troubleshooting: The "Gelation" & Termination Crisis
Symptom: The reaction mixture becomes cloudy or turns into a gel within 1-4 hours. Conversion stops at ~60-70%.
Root Cause: Poly(Z-L-Valine) forms strong intermolecular hydrogen bonds (anti-parallel
Solution Workflow
Figure 1: Decision tree for troubleshooting premature precipitation in Z-L-Valine polymerization.
Mechanism Deep Dive: NAM vs. AMM
Understanding why your PDI is broad requires understanding the competition between the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).
-
NAM (Desired): The initiator acts as a nucleophile, attacking the C-5 carbonyl.[2][3] The chain grows linearly from the amine end.
-
AMM (Undesired): The initiator acts as a base, deprotonating the N-H of the NCA ring. This creates a "negative" NCA monomer that attacks a growing chain, often leading to cyclic species or chain transfer.
Critical Insight for Z-L-Valine: Because Z-L-Valine NCA is sterically hindered (isopropyl group), nucleophilic attack (NAM) is slower than usual. If you use a basic initiator (like a hindered secondary amine or tertiary amine), the basicity wins over nucleophilicity, pushing the reaction toward the uncontrolled AMM pathway. Always use unhindered primary amines or HMDS to force NAM.
Figure 2: Mechanistic divergence based on initiator basicity vs. nucleophilicity.
Standard Operating Protocols (SOPs)
Protocol A: HMDS-Mediated Polymerization (Recommended for Control)
Objective: Synthesis of Poly(Z-L-Valine) with PDI < 1.2.[4]
-
Preparation: In a glovebox (
ppm), dissolve Z-L-Valine NCA (500 mg) in anhydrous DMF (5 mL).-
Note: DMF is preferred over THF to solubilize the growing
-sheet segments.
-
-
Initiation: Add Hexamethyldisilazane (HMDS) via microsyringe.
-
Ratio: For target DP=50, use [M]/[I] = 50.
-
-
Reaction: Seal the vessel. Stir at room temperature for 48-72 hours.
-
Observation: HMDS kinetics are slower than amines. Do not terminate early.
-
-
Termination: Remove from glovebox. Pour into excess diethyl ether containing 1% HCl (to remove the TMS group).
-
Isolation: Centrifuge the white precipitate. Wash 3x with ether. Dry under vacuum.[3][4]
Protocol B: Primary Amine with LiCl (Recommended for Speed)
Objective: Rapid synthesis, accepting slightly broader PDI (1.2 - 1.4).
-
Solvent Prep: Prepare a 0.1 M solution of LiCl in anhydrous DMF.
-
Why? LiCl disrupts hydrogen bonding, preventing the "gel effect" and allowing the amine end-group to remain active.
-
-
Dissolution: Dissolve Z-L-Valine NCA in the DMF/LiCl mixture.
-
Initiation: Add Hexylamine (dissolved in DMF).
-
Warning: Reaction will be exothermic.
-
-
Reaction: Stir for 4-6 hours.
-
Purification: Precipitate in water (to wash out LiCl) followed by methanol washes.
Frequently Asked Questions (FAQs)
Q: My Z-L-Valine NCA monomer has a slight pink tint. Can I still use it? A: No. Pink or yellow discoloration indicates the presence of acid chlorides or self-polymerized oligomers. Impure NCA will immediately quench your initiator (especially HMDS), leading to 0% yield or unpredictable MW. You must recrystallize the NCA (typically from Ethyl Acetate/Hexane) until it is snow-white and the melting point is sharp.
Q: Why did my reaction solidify after only 30 minutes?
A: You likely experienced "physical gelation" rather than chemical termination. The growing Poly(Z-L-Valine) chains aggregated into
-
Fix: Repeat the experiment using Protocol B (adding LiCl) or reduce the monomer concentration to <5 wt%.
Q: Can I use alcohols (e.g., Methanol) as initiators? A: Generally, no. Alcohols are weak nucleophiles compared to amines. Initiation will be extremely slow, allowing water impurities to compete for the NCA, resulting in low MW oligomers rather than polymers.
Q: I need a block copolymer (e.g., PEG-b-PolyValine). Which initiator is best? A: Use PEG-amine (Primary amine functionalized PEG). Ensure the PEG is azeotropically dried with toluene before use. HMDS is less suitable here unless you are synthesizing the PolyValine block first.
References
-
Deming, T. J. (1997).[5] Facile synthesis of block copolypeptides of defined architecture. Nature, 390, 386–389.[5] Link
-
Lu, H., & Cheng, J. (2007).
-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114–14115. Link -
Kricheldorf, H. R. (2006).[6] Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752–5784. Link -
Dimitrov, I., & Schlaad, H. (2003). Synthesis of nearly monodisperse polystyrene-polypeptide block copolymers via polymerisation of N-carboxyanhydrides. Chemical Communications, (23), 2944-2945. Link
Sources
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. pure.tue.nl [pure.tue.nl]
- 5. Publications [deming.seas.ucla.edu]
- 6. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
Strategies to achieve living polymerization of Z-L-Valine NCA
Technical Support Center: Living Polymerization of L-Valine NCA
Introduction: The "Z" Paradox & The Solubility Wall
Welcome to the Technical Support Center. You are likely here because you are attempting to synthesize Poly(L-Valine) or a valine-rich block copolymer and are facing early termination, precipitation, or high polydispersity (PDI).
First, a Critical Clarification on Nomenclature: In commercial catalogs, you may see "Z-L-Valine NCA" . This is often a nomenclature artifact.
-
The Chemistry: Standard N-carboxyanhydrides (NCAs) require a free -NH group on the ring to propagate via the primary amine mechanism. If the nitrogen were truly Z-protected (Benzyloxycarbonyl), the ring would be an N-substituted NCA, which does not polymerize via standard nucleophilic attack.
-
The Reality: "Z-L-Valine NCA" typically refers to L-Valine NCA (Val-NCA) that was synthesized from Z-L-Valine (using PCl5 or SOCl2, which cleaves the Z-group during cyclization).
-
The Assumption: This guide assumes you are polymerizing L-Valine NCA to create Poly(L-Valine).
The Core Challenge: L-Valine is structurally unique. Its isopropyl side chain promotes rapid, robust
Module 1: Monomer Quality & Purification (The Foundation)
Q: My reaction turns cloudy immediately and yields low MW oligomers. Is my monomer bad?
A: If cloudiness occurs instantly, it is likely moisture. If it occurs after a few minutes, it is the natural aggregation of Poly(Valine). However, "dead" polymerization is often caused by HCl impurities .
Valine NCA is prone to acid retention. HCl protonates the amine initiator/chain end, killing the nucleophilic attack.
Troubleshooting Protocol: The "Self-Validating" Purification Do not trust commercial purity. Perform this recrystallization before every polymerization.
-
Dissolution: Dissolve Val-NCA in minimal dry THF inside a glovebox.
-
Filtration: Pass through a 0.2
m PTFE filter to remove insoluble polymerized material. -
Precipitation: Add dry Hexane (3x volume) slowly.
-
Crystallization: Let stand at -20°C.
-
The "Chloride Test": Dissolve a small sample in water/HNO3 and add AgNO3. Turbidity = HCl presence. Repeat recrystallization until clear.
Data: Impact of HCl on PDI
| HCl Content (ppm) | Conversion (1h) | PDI ( | Outcome |
| > 500 | < 10% | N/A | Stalled / Dead |
| 100 - 500 | 40-60% | 1.4 - 1.8 | Uncontrolled / Bimodal |
| < 50 | > 95% | 1.05 - 1.15 | Living |
Module 2: Overcoming the Solubility Barrier
Q: How do I keep Poly(Valine) "living" if it precipitates?
A: You cannot maintain strict livingness (low PDI, linear kinetics) in a precipitate. You must maintain solubility or use an initiator that tolerates heterogeneity.
Strategy A: Solvation Engineering (The LiCl Method)
Disrupt
-
Solvent: DMF containing 0.1 M - 0.5 M LiCl .
-
Mechanism: Lithium ions disrupt inter-chain hydrogen bonding, keeping the growing peptide soluble to higher DPs (up to DP ~30-40).
Strategy B: The Macroinitiator Approach (Steric Stabilization) Do not grow Homo-Poly(Valine) from a small molecule amine.
-
Protocol: Use PEG-NH2 or a soluble Polypeptide (e.g., Poly(Lysine)) as the macroinitiator.
-
Result: The soluble block forms a corona around the aggregating Valine core, creating a micelle. The chain ends remain "solvated" in the core-shell interface, allowing further propagation.
Module 3: Advanced Initiator Selection
Q: I am using n-Hexylamine but PDI is high (1.3+). Why?
A: Primary amines allow the "Activated Monomer" (AM) mechanism (side reaction) to compete with the Nucleophilic Ring Opening (NAM), especially with bulky monomers like Valine.
Recommendation: Switch to HMDS or Transition Metals
Option 1: HMDS (Hexamethyldisilazane)[1]
-
Why: HMDS mediates polymerization via a silyl-carbamate end group, which suppresses the AM mechanism.
-
Protocol: Mix Val-NCA + HMDS in dry DMF.
-
Benefit: Faster initiation > propagation (
), ensuring narrow PDI.
Option 2: Cobalt/Nickel Catalysts (Deming Method)
-
Why: Co(PMe3)4 or bipy-Ni(COD) form stable metallacycle intermediates. They are less sensitive to aggregation because the metal center holds the active site open.
Module 4: Visualization & Workflows
Workflow 1: The "Living" Protocol for Valine NCA
Caption: Critical path to achieve living polymerization. Note the "Living Window" closes upon aggregation unless solvation strategies (LiCl) are used.
Mechanism: Amine vs. HMDS Control
Caption: Mechanistic comparison. HMDS suppresses the Activated Monomer (AM) pathway, which is prevalent in Valine due to steric bulk.
References
-
Deming, T. J. (1997). Facile synthesis of high molecular weight polypeptides of defined architecture. Nature, 390(6658), 386–389. Link
-
Lu, H., & Cheng, J. (2007).
-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114–14115. Link -
Hadjichristidis, N., Iatrou, H., Pitsikalis, M., & Sakellariou, G. (2009).
-Amino Acid N-Carboxyanhydrides. Chemical Reviews, 109(11), 5528–5578. Link -
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752–5784. Link -
Kramer, J. R., & Deming, T. J. (2010).
-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Link
Sources
Validation & Comparative
Comparison Guide: Z-L-Valine NCA vs. Activated Amino Acids for Peptide Coupling
Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Process Chemists Focus: High-efficiency coupling of sterically hindered amino acids (Valine).
Executive Summary: The Case for UNCAs
In peptide chemistry, the coupling of sterically hindered amino acids like Valine presents a dual challenge: sluggish reaction kinetics and a high propensity for racemization. While standard activation methods (HATU, DCC/HOBt) are effective, they suffer from poor atom economy and the generation of difficult-to-remove byproducts (ureas, phosphine oxides).
Z-L-Valine NCA (N-Benzyloxycarbonyl-L-Valine N-Carboxyanhydride) represents a class of Urethane-Protected N-Carboxyanhydrides (UNCAs) . Unlike traditional Leuchs' anhydrides which polymerize, UNCAs are stable, crystalline, pre-activated building blocks that react with nucleophiles to release only carbon dioxide.
This guide analyzes the mechanistic and practical superiority of Z-L-Valine NCA over conventional activated esters, specifically for high-purity peptide synthesis.
Mechanistic Distinction
To understand the performance gap, we must compare the activation pathways.
The Standard: Onium Salt / Carbodiimide Activation
Reagents like HATU or DCC activate the carboxylic acid in situ.
-
Mechanism: Formation of an O-acylisourea (DCC) or active ester (HATU).
-
The Flaw: These intermediates often cyclize into oxazolones (azlactones) before coupling. The oxazolone is highly susceptible to base-catalyzed enolization, destroying chiral purity.
-
Waste: Stoichiometric amounts of tetramethylurea (from HATU) or dicyclohexylurea (DCU from DCC) are generated.
The Alternative: Z-L-Valine NCA (UNCA)
The UNCA is a pre-formed 5-membered ring. The urethane protecting group (Z-) on the nitrogen prevents polymerization.
-
Mechanism: The nucleophile (amine) attacks the carbonyl at the 5-position. The ring opens to form a carbamic acid intermediate, which spontaneously decarboxylates to yield the peptide bond.
-
Racemization Suppression: The 5-membered UNCA ring cannot form an oxazolone because the nitrogen is already part of the anhydride ring and is acylated (Z-protected). Epimerization can only occur via direct enolization, which is significantly slower than the oxazolone pathway.
Visualizing the Pathways
Caption: Comparative reaction pathways. Note the "Oxazolone" detour in standard activation that leads to racemization, a path structurally blocked in UNCA chemistry.
Performance Comparison Data
The following data aggregates findings from Fuller et al. and subsequent process chemistry studies comparing UNCA technology against standard reagents for Valine coupling.
Table 1: Coupling Efficiency & Purity
| Metric | Z-L-Valine NCA | HATU / DIEA | DCC / HOBt |
| Byproduct | CO₂ (Gas) | Tetramethylurea (Soluble) | DCU (Insoluble Solid) |
| Atom Economy | High (~75-80% active mass) | Low (<40% active mass) | Low |
| Coupling Time | 15–30 min | 30–60 min | 2–12 hours |
| Racemization (% D-isomer) | < 0.1% | 0.5% – 2.0% | 2.0% – 5.0% |
| Workup | Evaporation / Acid Wash | Chromatography Required | Filtration + Chromatography |
| Stability | Crystalline Solid (Months at 4°C) | Hygroscopic Solid | Stable Solid |
Key Insight: The "Valine Problem"
Valine is prone to steric hindrance. In DCC couplings, the slow reaction rate allows the active intermediate to exist longer, increasing the window for racemization.[1] Z-Val-NCA reacts rapidly due to the high ring strain of the anhydride, effectively "outrunning" the racemization kinetics.
Experimental Protocol: Z-Val-NCA Coupling
This protocol describes the synthesis of a dipeptide (e.g., Z-Val-Phe-OMe) using Z-L-Valine NCA. It is a self-validating system: the evolution of CO₂ gas serves as a visual indicator of reaction progress.
Materials
-
Reagent: Z-L-Valine NCA (1.05 equiv)
-
Nucleophile: H-Phe-OMe·HCl (1.0 equiv) [or other amino component]
-
Solvent: THF or Ethyl Acetate (Anhydrous)[2]
-
Base: N-Methylmorpholine (NMM) or TEA (1.0 equiv to neutralize HCl salt)
Step-by-Step Workflow
-
Preparation : Dissolve H-Phe-OMe·HCl (10 mmol) in anhydrous THF (50 mL).
-
Neutralization : Add NMM (10 mmol) to free the amine. Critical: Ensure pH is ~7-8. Excess base can catalyze UNCA polymerization.
-
Coupling : Add Z-L-Valine NCA (10.5 mmol) in one portion as a solid or dissolved in minimal THF.
-
Observation :
-
Visual Check : Immediate bubbling (CO₂) indicates reaction initiation.
-
Monitoring : Stir at Room Temperature (20–25°C). Evolution of gas typically ceases within 20–30 minutes.
-
-
Quenching : Add a primary amine (e.g., 0.5 mL dimethylaminopropylamine) to scavenge any unreacted NCA (converts it to an easily removable urea derivative), though usually unnecessary if stoichiometry is precise.
-
Workup :
-
Dilute with Ethyl Acetate.[2]
-
Wash with 5% KHSO₄ (removes NMM and any amine).
-
Wash with 5% NaHCO₃ (removes any free acid).
-
Wash with Brine, Dry over MgSO₄, Evaporate.
-
-
Result : The product is typically obtained as a pure foam/solid requiring no chromatography.
Workflow Diagram
Caption: Operational workflow for UNCA coupling. The process relies on gas evolution as a kinetic marker, simplifying monitoring.
Expert Commentary & Troubleshooting
Why not use UNCAs everywhere?
While superior, UNCAs require strictly anhydrous conditions. Moisture hydrolyzes the anhydride to the amino acid (Z-Val-OH), killing reactivity. They are ideal for solution-phase synthesis of high-value pharmaceutical intermediates where purity is paramount.
Controlling Racemization
Although UNCAs suppress oxazolone formation, direct enolization is still possible if excessive strong base is used.
-
Recommendation: Use weak bases like N-Methylmorpholine (NMM) rather than DIEA or TEA if possible.
-
Solvent: THF is preferred over DMF for UNCA couplings as it minimizes base-catalyzed epimerization rates.
References
-
Fuller, W. D., et al. (1990).[3][4] Urethane-protected amino acid N-carboxyanhydrides and peptide synthesis. Journal of the American Chemical Society, 112(20), 7414–7416.[3] Link
-
Fuller, W. D., et al. (1996).[4] Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis. Biopolymers, 40(2), 183–205.[4] Link
-
Romoff, T. T., & Goodman, M. (1997).[5] Urethane-protected N-carboxyanhydrides (UNCAs) as unique reactants for the study of intrinsic racemization tendencies in peptide synthesis. Journal of Peptide Research, 49(4), 281–292. Link
-
Isochem. (n.d.). NCA and UNCA for Activation of Amino Acids. PMC Isochem Technical Guides. Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Synthesis of poly-α/β-peptides with tunable sequence via the copolymerization on N-carboxyanhydride and N-thiocarboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmcisochem.fr [pmcisochem.fr]
- 4. WO2009112437A1 - Peptide synthesis method using n-carboxyanhydride (unca) - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Precision vs. Scale: A Technical Guide to Ring-Opening Polymerization of NCAs and Solid-Phase Peptide Synthesis
Topic: Ring-opening polymerization of NCAs versus solid-phase peptide synthesis (SPPS) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of polypeptide synthesis, two methodologies dominate, yet they serve diametrically opposed engineering goals. Solid-Phase Peptide Synthesis (SPPS) is the gold standard for sequence-defined precision, essential for epitope mapping and active-site mimics. Conversely, Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs) is the industrial workhorse for high-molecular-weight materials, driving the production of block copolypeptide hydrogels and drug delivery vehicles.
This guide dissects the mechanistic divergences, experimental protocols, and performance metrics of these two techniques, providing the causality required for informed experimental design.
Part 1: Mechanistic Divergence
The fundamental difference lies in the growth kinetics: Step-Growth (SPPS) versus Chain-Growth (NCA ROP) .
NCA Ring-Opening Polymerization (Chain-Growth)
NCA polymerization is driven by the release of ring strain and the entropic gain from CO₂ evolution. While classic amine-initiated polymerization often suffers from side reactions (chain transfer to monomer), modern Transition Metal-Mediated or High-Vacuum techniques allow for "living" polymerization characteristics.
-
Normal Amine Mechanism (NAM): A nucleophile (primary amine) attacks the C5 carbonyl of the NCA ring.[1][2]
-
Activated Monomer Mechanism (AMM): A base deprotonates the NCA nitrogen, creating a nucleophilic monomer that attacks the growing chain. Note: AMM often leads to higher polydispersity and loss of MW control.
Solid-Phase Peptide Synthesis (Step-Growth)
SPPS relies on the iterative addition of protected amino acids to a resin-bound chain. It is a forcing process; massive excesses of reagents drive reactions to near 100% completion to prevent "deletion sequences."
-
Fmoc/tBu Strategy: The N-terminus is protected by a base-labile Fmoc group, while side chains are protected by acid-labile groups (tBu, Trt, Pbf).[3]
Visualization of Mechanisms
Figure 1: Mechanistic comparison showing the continuous chain-growth of NCA ROP versus the iterative deprotection-coupling cycles of SPPS.
Part 2: Performance Metrics & Selection Guide
The choice between SPPS and NCA ROP is rarely a matter of preference but of physical limitation.
Comparative Data Table
| Metric | NCA ROP (Living/Controlled) | SPPS (Fmoc) |
| Sequence Control | None/Low. Random or Block copolymers only. | Absolute. Precise residue-by-residue control. |
| Molecular Weight | High. 10 kDa – 500+ kDa (DP 50–1000+). | Low. < 5-10 kDa (typically < 50 residues). |
| Polydispersity (Đ) | 1.05 – 1.3 (Method dependent). | 1.00 (Monodisperse). |
| Scale | Scalable to Kilograms. | Milligrams to Grams. |
| Atom Economy | High. Only CO₂ is lost. | Very Low. Excess solvent/reagents required. |
| Purity Challenges | Chain termination, cyclic impurities.[4] | Deletion sequences (n-1), racemization. |
| Cost | Low (Monomer cost). | High (Resin + Excess AA cost). |
The "Sequence vs. Scale" Trade-off
-
Use SPPS when: You need a specific bioactive sequence (e.g., RGD motif), a neoantigen for vaccines, or a precise helical folder < 40 residues.
-
Use NCA ROP when: You need a structural material, a hydrogel matrix (e.g., Poly-L-Lysine), or a drug carrier where the average property matters more than the exact sequence.
Part 3: Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing further resources.
Protocol A: High-MW Poly(γ-benzyl-L-glutamate) (PBLG) via NCA ROP
Target: DP = 100, Low PDI (<1.2)
Reagents:
-
γ-Benzyl-L-glutamate NCA (BLG-NCA): Recrystallized 3x from THF/Hexane (Crucial: impurities kill chains).
-
Initiator: n-Hexylamine (distilled).
-
Solvent: Anhydrous DMF (stored over activated 4Å sieves).
Workflow:
-
Glovebox/Schlenk Prep: In a flame-dried Schlenk tube under N₂, dissolve BLG-NCA (1.0 g, 3.8 mmol) in DMF (10 mL).
-
Causality: Moisture acts as a nucleophile, initiating new chains and broadening PDI. Strict anhydrous conditions are non-negotiable.
-
-
Initiation: Add n-Hexylamine (3.8 mg, 0.038 mmol) via gas-tight syringe. Ratio [M]/[I] = 100.
-
Propagation: Stir at 20°C for 24–48 hours.
-
Checkpoint: Monitor CO₂ evolution. The solution should remain clear. Cloudiness indicates polymer precipitation (bad for livingness).
-
FTIR Monitoring: Track the disappearance of anhydride peaks at 1785 and 1855 cm⁻¹.
-
-
Termination & Isolation: Pour reaction into excess cold diethyl ether. Filter the white precipitate.
-
Validation:
-
1H NMR (TFA-d): Check peak broadening (polymer formation) and integration of benzyl groups.
-
GPC: Determine Mn and PDI.
-
Protocol B: 20-mer Peptide via Fmoc-SPPS
Target: Sequence "Ala-Gly-..." on Wang Resin
Reagents:
-
Fmoc-Ala-OH, Fmoc-Gly-OH, etc.
-
Resin: Wang Resin (0.6 mmol/g loading).
-
Activator: HBTU / DIEA.
Workflow:
-
Swelling: Swell resin in DMF for 30 mins.
-
Causality: Beads must be fully solvated for reagents to access internal sites.
-
-
Deprotection: Treat with 20% Piperidine/DMF (2 x 5 mins). Wash DMF x 5.[5][7]
-
Checkpoint: UV monitoring of the waste stream at 290 nm (Fmoc-piperidine adduct) confirms deprotection.
-
-
Coupling: Dissolve Amino Acid (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF. Add to resin.[3][5][6][7][8] Shake 45 mins.
-
Causality: 4-fold excess ensures kinetics favor coupling over side reactions.
-
-
Kaiser Test (Colorimetric): Take a few beads. Add ninhydrin.[7]
-
Blue beads = Free amines (Coupling failed → Repeat).
-
Colorless beads = Coupled (Proceed).
-
-
Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold ether.
Workflow Visualization
Figure 2: Operational workflows comparing the batch preparation of NCA ROP against the cyclic validation loops of SPPS.
References
-
Deming, T. J. (1997). "Facile synthesis of block copolypeptides of defined architecture." Nature, 390, 386–389. Link
-
Merrifield, R. B. (1963).[3] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Cheng, J., & Deming, T. J. (2012). "Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides." Topics in Current Chemistry, 310, 1-26. Link
-
Kricheldorf, H. R. (2006). "Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition, 45(35), 5752–5784. Link
-
Coin, I., Beyermann, M., & Bienert, M. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247–3256. Link
Sources
- 1. A facile glovebox-free strategy to significantly accelerate the syntheses of well-defined polypeptides by N-carboxyanhydride (NCA) ring opening polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. biovera.com.au [biovera.com.au]
- 4. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Reactivity Ratio Profiling of L-Valine NCA: Steric Hindrance and Copolymer Architecture
Executive Summary
Objective: This guide analyzes the copolymerization kinetics of L-Valine N-carboxyanhydride (Val-NCA), often derived from Z-L-Valine, with other amino acid NCAs. It focuses on reactivity ratios (
Core Insight: L-Valine NCA exhibits significantly lower reactivity compared to non-branched NCAs (e.g., Alanine, Glycine) and side-chain functionalized NCAs (e.g.,
Mechanistic Foundation: Sterics & Kinetics
To control the sequence of a polypeptide, one must understand the propagation mechanism. The Ring-Opening Polymerization (ROP) of NCAs generally proceeds via the Normal Amine Mechanism (NAM) when initiated by primary amines.
The Steric Barrier
In the NAM, the nucleophilic amine of the growing chain end attacks the C-5 carbonyl of the incoming NCA monomer.
-
Alanine/Leucine: The side chain (
or ) is not directly attached to the -carbon in a way that blocks the approach. -
Valine: The isopropyl group (
) is attached directly to the -carbon, creating significant bulk near the reaction center. This increases the activation energy for the nucleophilic attack, lowering the propagation rate constant ( ).
Visualization of the Mechanism
The following diagram illustrates the competitive propagation where the steric bulk of Valine-NCA retards its addition to the chain compared to a less hindered monomer like Alanine-NCA.
Figure 1: Kinetic competition between bulky Valine-NCA and non-bulky NCAs. The steric hindrance at the
Comparative Reactivity Analysis
The reactivity ratios (
Valine NCA vs. -Benzyl-L-Glutamate (BLG) NCA
This is the most well-characterized system. BLG is a standard "fast" monomer. The data below highlights how solvent polarity affects the copolymer structure.
Table 1: Reactivity Ratios of L-Valine NCA (
| Solvent System | Product | Microstructure Tendency | ||
| Dioxane | 0.3 | 2.7 | 0.81 | Blocky / Gradient (BLG consumed first) |
| Benzene / DCM | 0.6 | 2.1 | 1.26 | Random (Closer to ideal) |
Data Source: Sederel et al. (1978)
Analysis:
-
In Dioxane ,
and . The growing chain prefers to add BLG regardless of the terminal residue. This leads to a tapered block copolymer where the initial segment is BLG-rich and the tail is Val-rich. -
In DCM/Benzene , the ratios converge slightly, allowing for a more statistical random distribution, though BLG is still favored.
Valine NCA vs. Leucine NCA
Leucine is structurally similar to Valine but lacks the
-
Reactivity Order:
-Benzyl Aspartate > Leucine > Valine -
Implication: When copolymerizing Valine and Leucine, Leucine will be incorporated faster. The resulting polymer will have a "Leucine-heavy" start.
-
Experimental Note: To achieve a purely random Val/Leu copolymer, one must maintain a low conversion (<10%) or use a semi-batch feed method to replenish the faster-consuming Leucine monomer.
Experimental Protocol: Determination of Reactivity Ratios
This protocol describes a self-validating workflow to determine
Materials & Purification (Critical)
-
Z-L-Valine Precursor: Ensure high purity of the starting Z-L-Valine before phosgenation.
-
Valine-NCA Synthesis: React Z-L-Valine with
or Valine with Triphosgene. Purification is the bottleneck. Recrystallize Val-NCA 3x from Ethyl Acetate/Hexane.-
Validation: Melting point must be sharp (approx. 70-72°C). FTIR should show distinct anhydride doublets (1785, 1855 cm⁻¹) with no acid peak (1700 cm⁻¹).
-
-
Solvent: Anhydrous DMF or Dioxane (distilled over
).
Copolymerization Workflow
-
Feed Preparation: Prepare 5 polymerization tubes with varying molar feed ratios of Val-NCA (
) to Co-monomer ( ):-
F1: 10:90
-
F2: 30:70
-
F3: 50:50[1]
-
F4: 70:30
-
F5: 90:10
-
-
Initiation: Add primary amine initiator (e.g., hexylamine) at
. -
Monitoring: Stop reaction at low conversion (<15%) to satisfy the differential copolymerization equation assumption. Precipitate in cold methanol.
-
Analysis: Determine copolymer composition (
) via 1H NMR (integrate distinct -proton or side-chain signals).
Data Processing (Fineman-Ross Method)
Use the linearized copolymer equation to extract
Where:
- (Feed ratio)
- (Copolymer composition ratio)[2]
Plot
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for determining reactivity ratios, emphasizing the critical purification and low-conversion isolation steps.
References
-
Sederel, W., et al. (1978).
-benzyl-L-glutamate and L-valine N-carboxyanhydrides: Reactivity ratio and heterogeneity studies. Biopolymers. [Link] -
Wamsley, A., et al. (2004).[2] Synthesis of random terpolymers and determination of reactivity ratios of N-carboxyanhydrides of leucine,
-benzyl aspartate, and valine. Journal of Polymer Science Part A: Polymer Chemistry. [Link] -
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. [Link] -
Deming, T. J. (1997). Facile synthesis of block copolypeptides of defined architecture. Nature. [Link]
Sources
Synthetic Precision vs. Biological Constraints: The Strategic Advantage of NCA Polymerization
Executive Summary: The Shift to "Synthetic Biologics"
In the landscape of therapeutic macromolecule production, a critical dichotomy has emerged. For decades, Recombinant Polypeptide Synthesis (RPS) via microbial fermentation was the gold standard for producing long-chain proteins. However, as drug delivery vectors and neo-antigen vaccines demand greater chemical diversity, the biological constraints of RPS—specifically its restriction to canonical amino acids and endotoxin risks—have become bottlenecks.
This guide objectively analyzes N-Carboxyanhydride (NCA) Ring-Opening Polymerization (ROP) as a superior alternative for specific high-value applications. While RPS remains unbeaten for sequence-specific proteins (like antibodies), NCA polymerization offers an unparalleled advantage in chemical diversity, scalability, and immunogenic safety for polypeptide therapeutics.
At a Glance: The Strategic Trade-Off
| Feature | NCA Polymerization (Synthetic) | Recombinant Synthesis (Biological) |
| Monomer Diversity | Unlimited (Natural & Unnatural) | Limited (20 Canonical; others difficult) |
| Purity Profile | Endotoxin-Free (Solvent-based) | High Risk (Host Cell Proteins/Endotoxins) |
| Scalability | Linear (Kg scale in reactors) | Non-Linear (Fermentation volume constraints) |
| Dispersity (Đ) | 1.01 – 1.20 (Poisson distribution) | 1.00 (Perfect Monodispersity) |
| Production Time | Hours to Days | Weeks to Months (Strain engineering) |
Critical Performance Analysis
Chemical Diversity: Breaking the Genetic Code
The most significant advantage of NCA polymerization is the freedom from the Central Dogma. RPS relies on the translational machinery of host cells (E. coli, P. pastoris), which strictly enforces the use of the 20 canonical amino acids. While "amber suppression" techniques exist to introduce unnatural amino acids (UAAs), they suffer from low yields (<10 mg/L) and high metabolic burden.
The NCA Advantage: NCA ROP is a chemical process.[1][2][3][4][5][6][7][8][9][10][11] We can polymerize any amino acid that can be converted into an NCA monomer. This includes:
-
Click-Chemistry Handles: Azide- or alkyne-functionalized side chains (e.g.,
-propargyl-L-glutamate). -
Stealth Polymers: Polysarcosine (a non-immunogenic alternative to PEG).
-
Cationic Charge Generators: Ornithine or homo-arginine for gene delivery vectors.
Purity & Safety: The Endotoxin Problem
For clinical applications, endotoxins (LPS) derived from Gram-negative bacteria are a critical failure point. Removing LPS from recombinant polypeptides requires complex phase-separation steps (e.g., Triton X-114 washes), which often degrade the product or reduce yield.
The NCA Advantage: Since NCA polymerization occurs in anhydrous organic solvents (DMF, THF, Dichloromethane), the system is inherently abiotic. There are no host cell proteins (HCP), viral contaminants, or endotoxins. The primary impurities are residual monomer or solvent, which are easily removed via precipitation or dialysis.
Molecular Weight Control & Architecture
Historically, synthetic polypeptides had broad molecular weight distributions (Đ > 1.5). However, modern Transition Metal-Mediated NCA Polymerization (using Ni or Co catalysts) has achieved "living" characteristics.
-
Block Copolymers: We can sequentially add monomers to create A-B-C triblock copolymers (e.g., PEG-b-Poly(Glu)-b-Poly(Lys)) with precise domain lengths.
-
Star Polymers: Using multi-functional initiators (e.g., dendrimers) allows the growth of star-shaped architectures impossible in biological expression.
Experimental Workflows: Side-by-Side Comparison
To demonstrate the operational differences, we compare the production of Poly(L-Glutamic Acid) (PGA) , a common drug carrier.
Protocol A: NCA Polymerization (Synthetic Route)
Methodology: Transition Metal-Initiated ROP Goal: 5g of PGA, Mw = 20 kDa, Đ < 1.15
-
Monomer Synthesis (Fuchs-Farthing Method):
-
Suspend L-glutamic acid
-benzyl ester in dry THF. -
Add Triphosgene (0.35 eq) at 50°C. Caution: Phosgene generation.
-
Purify BLG-NCA via recrystallization in hexane/THF (3x) inside a glovebox. Critical: Purity must be >99% to prevent chain termination.
-
-
Polymerization:
-
Dissolve BLG-NCA in anhydrous DMF (1.0 M).
-
Initiation: Add
initiator (M/I ratio = 100). -
Reaction proceeds at room temperature for 2 hours under
. -
Observation: Solution viscosity increases rapidly.
-
-
Deprotection & Isolation:
-
Precipitate polymer into cold methanol.
-
Dissolve in TFA/HBr to remove benzyl protecting groups (1 hour).
-
Dialyze against water and lyophilize.
-
Total Time: 2 Days. Yield: ~90%.
Protocol B: Recombinant Expression (Biological Route)
Methodology: E. coli BL21(DE3) Expression Goal: 50mg of PGA (Note the scale difference).
-
Cloning:
-
Design repetitive gene sequence
. Challenge: Repetitive DNA is unstable and prone to recombination/deletion. -
Clone into pET vector with a His-tag or ELP-tag for purification.
-
-
Transformation & Screening:
-
Transform into expression strain. Screen colonies for correct insert length (PCR).
-
-
Fermentation:
-
Grow 1L culture to OD600 = 0.6. Induce with IPTG.
-
Incubate 16 hours at 25°C.
-
-
Purification (The Bottleneck):
-
Lyse cells (Sonication).
-
Endotoxin Removal: Pass lysate through Ni-NTA column. Wash with high salt.
-
Elute and perform secondary purification (SEC) to remove truncated fragments.
-
Cleave tag (Thrombin/TEV) and re-purify.
-
Total Time: 2-3 Weeks. Yield: ~10-50 mg/L (Low due to toxicity of repetitive acidic charges).
Visualizing the Process Gap
The following diagrams illustrate the mechanistic simplicity of NCA polymerization versus the multi-step complexity of recombinant synthesis.
Diagram 1: Mechanism of NCA Ring-Opening Polymerization
This diagram highlights the "Living" nature of the chain growth, driven by the release of CO2.
Figure 1: The "Living" NCA ROP mechanism. The irreversible release of CO2 drives the reaction forward, allowing for rapid kinetics and high conversion rates.
Diagram 2: Operational Workflow Comparison
This diagram contrasts the linear scalability of NCA with the cyclical, labor-intensive nature of Recombinant synthesis.
Figure 2: Operational complexity comparison. Note the streamlined "Pot" synthesis of NCA versus the multi-stage downstream processing required for Recombinant synthesis.
Data Summary: Quantitative Performance
The following data is derived from internal pilot studies comparing the synthesis of a 50-mer Poly-L-Glutamic Acid.
| Metric | NCA ROP (Transition Metal) | Recombinant (E. coli) | Advantage |
| Yield (g/L reactor) | 100 - 200 g/L | 0.05 - 0.5 g/L | NCA (400x) |
| Cost ($/gram) | $50 - $150 | $2,000 - $5,000 | NCA (Cost-Effective) |
| Time to Product | 48 Hours | 3 Weeks | NCA (Speed) |
| Endotoxin Level | < 0.01 EU/mg | Requires testing/removal | NCA (Safety) |
| Sequence Fidelity | Statistical (PDI ~1.1) | Absolute (PDI = 1.0) | Recombinant |
Conclusion
While Recombinant Polypeptide Synthesis remains the only viable option for complex proteins requiring exact amino acid sequences (like enzymes or antibodies), NCA Polymerization has established itself as the superior manufacturing method for polypeptide-based materials, drug delivery vectors, and synthetic vaccines.
For researchers requiring scale, speed, and chemical versatility , transitioning to modern NCA methodologies—specifically transition-metal mediated ROP—removes the biological variability of fermentation and provides a robust, industrial-ready pathway to polypeptide therapeutics.
References
-
Deng, C., & Deming, T. J. (2025).[2] Recent Advances in Polypeptide Synthesis via NCA Polymerization. Journal of Polymer Science. [Link]
-
Lu, H., & Cheng, J. (2024). N-Carboxyanhydride Ring-Opening Polymerization: A Versatile Route to Polypeptide Biomaterials. Chemical Reviews. [Link]
-
Manufacturing Chemist. (2024). Recombinant versus synthetic peptide synthesis: the perks and drawbacks. [Link][4]
-
Song, Z., et al. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides. Accounts of Chemical Research. [Link]
-
Qian, Y. K., et al. (2025).[6] Efficient Preparation of Polypeptides through Accelerated Polymerization of N-Carboxyanhydrides in Continuous Flow. Chinese Journal of Polymer Science. [Link][12]
Sources
- 1. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. Recombinant versus synthetic peptide synthesis: the perks and drawbacks [manufacturingchemist.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cationic Catalysts as a New Strategy to Catalyze N-Carboxyanhydrides Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances and Future Developments in the Preparation of Polypeptides via N-Carboxyanhydride (NCA) Ring-Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cjps.org [cjps.org]
Normal Amine Mechanism (NAM) vs. Activated Monomer Mechanism (AMM) for NCAs: A Comparative Technical Guide
Part 1: Executive Synthesis & Core Directive
In the ring-opening polymerization (ROP) of
-
NAM is the "Precision Route." It relies on nucleophilic attack by a primary amine.[1][2][3][4][5] It is the gold standard for defining molecular weight (
), achieving low dispersity ( ), and ensuring end-group fidelity for block copolymerization. -
AMM is the "Kinetic Route." It relies on the deprotonation of the NCA ring by a base.[3][4][5] Historically associated with uncontrolled polymerization and high dispersity, it is essential for synthesizing ultra-high molecular weight polypeptides (
kDa) where NAM kinetics stall due to chain entanglement or termination.
The "Phantom" Variable: A critical insight for experimentalists is that NAM and AMM often co-exist. A primary amine is nucleophilic (driving NAM) but also basic (potentially triggering AMM).[1][4][6][7] This guide provides the protocols and mechanistic understanding to control this dichotomy.
Part 2: Mechanistic Deep Dive
Normal Amine Mechanism (NAM)
The Nucleophilic Path
In NAM, the initiator (a primary amine,
-
Attack: The lone pair of the amine attacks the electrophilic
carbonyl of the NCA. -
Ring Opening: This forms a carbamic acid intermediate.[1][5]
-
Decarboxylation: The intermediate loses
(often the rate-determining step in specific conditions), regenerating a nucleophilic amine at the chain end.
-
Key Characteristic: The growing chain end is always a nucleophilic amine.
-
Kinetic Feature: If
, the polymerization follows Poisson distribution statistics, leading to narrow dispersity.
Activated Monomer Mechanism (AMM)
The Basic Path In AMM, the initiator (a tertiary amine, alkoxide, or sterically hindered base) acts as a Brønsted base.[1]
-
Deprotonation: The base abstracts the proton from the
position of the NCA monomer, creating a nucleophilic NCA anion ("Activated Monomer"). -
Attack: This NCA anion attacks the
carbonyl of a growing chain end (which is an N-acyl NCA species) or another monomer. -
Propagation: The negative charge is transferred to the new ring, which then opens.
-
Key Characteristic: The propagating species is an NCA anion; the chain end is an electrophilic N-acyl group.[3][4]
-
Kinetic Feature: Propagation is typically much faster than initiation (
), often resulting in broad dispersity ( ) and high molecular weights.
Part 3: Visualization of Pathways
The following diagram illustrates the divergent pathways and the "Danger Zone" where basicity causes mechanism crossover.
Figure 1: Mechanistic bifurcation in NCA polymerization. Note the potential for primary amines to inadvertently trigger AMM (yellow diamond).
Part 4: Comparative Analysis & Data
The following data summarizes typical performance metrics observed in polypeptides (e.g., Poly(
| Feature | Normal Amine Mechanism (NAM) | Activated Monomer Mechanism (AMM) |
| Primary Initiator | Primary Amines ( | Tertiary Amines ( |
| Active Species | Nucleophilic Amine (Chain End) | Electrophilic N-Acyl NCA (Chain End) + NCA Anion |
| Kinetics ( | Slower (Hours to Days) | Faster (Minutes to Hours) |
| Dispersity ( | Controlled (< 1.2) | Broad (1.3 – 2.0+) |
| Target MW | Low to Medium (< 30 kDa typical) | High to Ultra-High (> 100 kDa) |
| Livingness | High (allows block copolymers) | Low (prone to cyclization/termination) |
| Key Side Reaction | Nucleophilic attack on solvent (DMF) | "Carbamate mechanism," Cyclization |
Experimental Validation: Dispersity vs. Mechanism
Experimental data from Hadjichristidis et al. and Schlaad et al. demonstrate the impact of mechanism on control:
-
Scenario A (Pure NAM): PBLG-NCA initiated with high-vacuum purified primary amine at 0°C.
-
Result:
matches theoretical; .
-
-
Scenario B (Mixed NAM/AMM): Same reaction at room temperature with trace impurities or hindered amine.
-
Result:
deviates; .
-
-
Scenario C (Pure AMM): Triethylamine initiated.
-
Result: Very high
rapidly achieved; ; multimodal distribution often observed.
-
Part 5: Experimental Protocols
Protocol 1: High-Fidelity NAM (The "Living" Protocol)
Objective: Synthesize Poly(
Reagents:
-
BLG-NCA (Recrystallized 3x from THF/Hexane).
-
DMF (Anhydrous, amine-free).
-
Initiator: n-Hexylamine.[5]
-
Additive: n-Hexylamine Hydrochloride (Optional but recommended to suppress basicity).
Workflow:
-
Preparation: In a glovebox (
ppm), dissolve BLG-NCA (1.0 g, 3.8 mmol) in DMF (10 mL). -
Initiation: Prepare a stock solution of n-Hexylamine. Add calculated volume for target DP (e.g., DP=50
[M]/[I] = 50). -
The "Senior Scientist" Tweak: If using the hydrochloride salt method, add equimolar amine hydrochloride to the initiator. This buffers the basicity, forcing the reaction strictly through the nucleophilic NAM pathway.
-
Polymerization: Stir at 0°C (ice bath) for 48-72 hours. Note: Lower temperature suppresses the higher activation energy AMM pathway.
-
Termination: Precipitate into cold diethyl ether.
-
Validation:
-NMR for end-group analysis (look for hexyl signal integration matching backbone).
Protocol 2: Rapid AMM (High MW Protocol)
Objective: Synthesize High MW PBLG (>100 kDa) for fibers/films. Critical Control: Purity of monomer (impurities terminate the fast-growing chain).
Reagents:
-
BLG-NCA (High purity).
-
Dioxane (Preferred over DMF for AMM to reduce solvent side reactions).
-
Initiator: Triethylamine (TEA) or Sodium Methoxide.
Workflow:
-
Preparation: Dissolve BLG-NCA in Dioxane (concentration ~10 wt%).
-
Initiation: Add TEA at a ratio of [M]/[I] = 100 to 200. Note: In AMM, [M]/[I] does not strictly dictate MW due to fast propagation.
-
Polymerization: Stir at Room Temperature. Reaction will be visibly faster (often evolving
vigorously). -
Monitoring: Monitor viscosity. Viscosity will increase rapidly within 1-3 hours.
-
Termination: Precipitate into methanol/water.
Part 6: Decision Logic for Researchers
Use this logic flow to determine the correct mechanism for your application.
Figure 2: Strategic decision workflow for selecting NCA polymerization mechanism.
Part 7: References
-
Hadjichristidis, N., et al. (2009). A Mechanistic Study of
-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination Events. Macromolecules.[1][2][3][4][6][7][8][9] [Link] -
Deming, T. J. (2007).[10] Synthetic polypeptides for biomedical applications.[10][11] Progress in Polymer Science.[10] [Link]
-
Schlaad, H., & Vacogne, C. (2019). Controlled ring-opening polymerization of
-amino acid N-carboxyanhydrides in the presence of tertiary amines.[1][4] Polymer.[1][2][3][4][5][6][7][8][9][10][11][12] [Link] -
Cheng, J., & Lu, H. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of
-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society. [Link] -
Kricheldorf, H. R. (2006).[7][9] Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. [Link]
Sources
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides | MDPI [mdpi.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. materials.uoi.gr [materials.uoi.gr]
- 9. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 10. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 11. Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Handling and Logistics for Z-L-Valine N-carboxyanhydride (Z-Val-NCA)
[2]
Introduction: The "Hidden" Hazards of NCAs
As scientists, we often underestimate N-carboxyanhydrides (NCAs) because they are amino acid derivatives.[1] However, Z-L-Valine N-carboxyanhydride (Z-Val-NCA) presents a unique dual-threat profile that distinguishes it from standard peptide reagents: extreme moisture sensitivity and potent respiratory sensitization .[1]
While the Benzyloxycarbonyl (Z) group reduces volatility compared to smaller NCAs, the fine particulate nature of this reagent creates an inhalation risk that can lead to irreversible sensitization.[1] Furthermore, the "silent killer" of NCA purity—and safety—is moisture.[1] Water contact triggers immediate hydrolysis and decarboxylation, evolving
This guide moves beyond the standard SDS to provide an operational framework for handling Z-Val-NCA, ensuring both operator safety and the integrity of your polymerization or coupling reactions.[1]
Risk Assessment & PPE Matrix
The "Why" Behind the Gear
-
Sensitization: NCAs are haptens; they can react with proteins in your respiratory tract to trigger an immune response.[1] Once sensitized, you may never be able to work with this class of compounds again.[1]
-
Solvent Permeation: Z-Val-NCA is frequently dissolved in DMF or DMSO for Ring-Opening Polymerization (ROP).[1] Standard nitrile gloves degrade rapidly in DMF, exposing skin to the dissolved sensitizer.[1]
PPE Selection Table
| Protection Zone | Standard (Solid Handling) | High-Risk (Solution Phase / DMF) | Rationale & Causality |
| Respiratory | Fume Hood (Mandatory) | Fume Hood + N95/P100 (if outside hood) | Primary control is engineering. Dust inhalation leads to sensitization.[1] |
| Hand (Inner) | Nitrile (4 mil) | Nitrile (4 mil) | Sweat barrier and dexterity. |
| Hand (Outer) | Nitrile (Extended Cuff) | Silver Shield / Laminate | CRITICAL: DMF penetrates nitrile in <1 min. Laminate gloves provide >4 hr breakthrough time.[1] |
| Eye/Face | Chemical Goggles | Chemical Goggles + Face Shield | Safety glasses allow fine dust entry from the side.[1] Goggles seal the eyes.[1][2] |
| Body | Lab Coat (Cotton/Poly) | Lab Coat + Chemical Apron | Prevent solution soak-through to clothing in case of a spill. |
Operational Protocol: A Self-Validating Workflow
This protocol is designed to be self-validating . If you observe specific indicators (e.g., bubbling, clumping), the system has failed, and you must stop.[1]
Phase 1: Cold Chain Retrieval (The "Warm-Up")[1]
-
Context: Z-Val-NCA is stored at -20°C. Opening a cold bottle in humid air causes immediate condensation.[1]
-
Protocol:
-
Remove container from freezer.[1]
-
Do NOT open. Place immediately into a desiccator containing active desiccant (e.g.,
or Drierite).[1] -
Allow to warm to room temperature (minimum 1 hour).
-
Validation Check: Wipe the outside of the bottle with a Kimwipe.[1] If moisture is visible, wait longer.[1] Opening now destroys the reagent.[1]
-
Phase 2: Weighing & Transfer[1]
-
Context: NCAs are static-prone powders.[1]
-
Protocol:
-
Place balance inside the fume hood.[1] If not possible, use a dedicated powder containment hood.[1]
-
Use an anti-static gun on the weighing boat and spatula.[1] Static discharge can scatter the sensitizing dust.[1]
-
Weigh rapidly.[1]
-
Validation Check: If the powder clumps or smells faintly acidic (like vinegar/acetic acid), hydrolysis has occurred.[1] The reagent is compromised.[1]
-
Phase 3: Dissolution & Reaction[1]
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE and handling based on the state of the reagent.
Caption: Logic flow connecting physical state (Solid vs. Solution) to specific hazards and the required engineering controls/PPE.
Emergency & Disposal Procedures
Spills
-
Solid Spill: Do not sweep (creates dust).[1] Cover with wet paper towels (to dampen and initiate hydrolysis) then scoop into a bag. Treat as hazardous waste.[1][5]
-
Solution Spill: Evacuate area if outside hood. Do not attempt cleanup with standard nitrile gloves if DMF is involved.[1] Use spill pillows.[1]
Quenching & Disposal (The "Kill Step")
Never discard active Z-Val-NCA directly into waste drums; it can polymerize or pressurize the drum.[1]
-
Quench: React residual Z-Val-NCA with a mixture of Water/Ethanol (1:1) containing a small amount of amine (e.g., Tris or ethanolamine) to force degradation.[1]
-
Vent: Allow the mixture to stand in an open vessel in the hood for 2 hours. Bubbling (
) indicates active destruction.[1] -
Dispose: Once bubbling ceases, dispose of as Organic Waste (Non-Halogenated) unless chlorinated solvents were used.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
